1-Cyclopropyl-3-methoxybenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropyl-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-11-10-4-2-3-9(7-10)8-5-6-8/h2-4,7-8H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDOHVNFQCZZLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60466047 | |
| Record name | 3-Cyclopropylanisol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54134-93-9 | |
| Record name | 3-Cyclopropylanisol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Cyclopropyl-3-methoxybenzene CAS 54134-93-9 properties
Executive Summary
1-Cyclopropyl-3-methoxybenzene (CAS 54134-93-9) is a specialized aromatic ether utilized primarily as a building block in medicinal chemistry and organic synthesis. Structurally, it features a benzene core substituted with a methoxy group at the 1-position and a cyclopropyl group at the 3-position (meta-substitution).
This compound is of significant interest to drug development professionals due to the cyclopropyl group , which acts as a bioisostere for isopropyl or ethyl groups. The cyclopropyl moiety often imparts improved metabolic stability (by blocking benzylic oxidation) and alters the lipophilicity profile (LogP) compared to acyclic alkyl chains. This guide outlines the physicochemical properties, validated synthetic routes, and handling protocols for researchers integrating this intermediate into lead optimization campaigns.
Physicochemical Profile
The following data aggregates predicted and experimental values. Due to the limited public experimental data for this specific isomer, boiling point and density are estimated based on structural analogs (e.g., 3-ethylanisole and cyclopropylbenzene).
| Property | Value / Description | Source/Note |
| Chemical Name | This compound | IUPAC |
| Synonyms | m-Cyclopropyl anisole; 3-Cyclopropylmethoxybenzene | Common usage |
| CAS Number | 54134-93-9 | Registry |
| Molecular Formula | C₁₀H₁₂O | - |
| Molecular Weight | 148.20 g/mol | - |
| Appearance | Colorless to pale yellow liquid | Observed (Analogous) |
| Boiling Point | ~215–225 °C (Predicted at 760 mmHg) | Est. from 3-ethylanisole |
| Density | ~1.01 g/mL | Predicted |
| LogP | 2.57 | Predicted [1] |
| Topological PSA | 9.23 Ų | Polar Surface Area [1] |
| Solubility | Insoluble in water; Soluble in DCM, EtOAc, MeOH | Lipophilic ether |
Synthetic Pathways & Manufacturing
The most robust and scalable method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This pathway is preferred over direct cyclopropanation of styrenes (Simmons-Smith) due to the ready availability of 3-bromoanisole and cyclopropylboronic acid, as well as the mild reaction conditions that tolerate various functional groups.
Primary Route: Suzuki-Miyaura Coupling
This route utilizes a palladium catalyst to couple 3-bromoanisole with cyclopropylboronic acid. The use of tricyclohexylphosphine (PCy₃) or dppf ligands is critical to facilitate the coupling of the sterically demanding and slow-reacting cyclopropylboronate species.
Reaction Scheme: 3-Bromoanisole + Cyclopropylboronic acid → [Pd(OAc)₂, PCy₃, K₃PO₄] → this compound
Alternative Route: Kumada Coupling
An alternative method involves the use of cyclopropylmagnesium bromide. While effective, this Grignard reagent is less functional-group tolerant than the boronic acid used in the Suzuki method and requires strictly anhydrous conditions.
Figure 1: Synthetic pathways for this compound. The Suzuki-Miyaura route is preferred for its robustness and functional group tolerance.
Medicinal Chemistry Applications
Bioisosterism and Potency
In drug design, the cyclopropyl group is a "privileged structure." Replacing an isopropyl or ethyl group with a cyclopropyl ring often results in:
-
Conformational Restriction: The rigid ring reduces the entropy cost of binding to a target protein.
-
Metabolic Stability: The C-H bonds in a cyclopropyl ring are stronger (higher s-character) than those in an isopropyl group, making them less susceptible to Cytochrome P450-mediated oxidation [2].
-
Lipophilicity: It maintains lipophilicity (LogP ~2.5) similar to acyclic alkyls, ensuring membrane permeability.
Mechanistic Probe (Radical Clock)
The cyclopropylcarbinyl radical is unstable and undergoes rapid ring opening. While this compound has a phenyl spacer, analogs are often used as "radical clocks" to probe reaction mechanisms in metabolic studies.
Figure 2: Impact of Cyclopropyl substitution on metabolic stability and binding affinity compared to isopropyl analogs.
Experimental Protocol: Synthesis via Suzuki Coupling
Objective: Synthesis of this compound from 3-bromoanisole. Scale: 10 mmol (Typical Lab Scale)
Materials[4][5][6]
-
3-Bromoanisole (1.0 equiv, 1.87 g)
-
Cyclopropylboronic acid (1.3 equiv, 1.12 g)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
Tricyclohexylphosphine (PCy₃, 0.1 equiv)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Solvent: Toluene/Water (20:1 ratio)
Procedure
-
Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and equip it with a magnetic stir bar and reflux condenser. Purge with Nitrogen or Argon.
-
Solvent Preparation: Degas Toluene and Water by sparging with Argon for 30 minutes.
-
Loading: Add 3-Bromoanisole, Cyclopropylboronic acid, Pd(OAc)₂, PCy₃, and K₃PO₄ to the flask.
-
Reaction: Add the degassed Toluene/Water mixture. Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor reaction progress via TLC (Hexanes:EtOAc 9:1) or GC-MS.[1][2] Full conversion is typically observed within 12–18 hours.
-
Work-up:
-
Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: 100% Hexanes to 95:5 Hexanes:EtOAc) to yield a colorless oil.
Characterization (Expected)[4][7][8]
-
¹H NMR (400 MHz, CDCl₃): δ 7.20 (t, 1H), 6.80 (d, 1H), 6.70 (m, 2H), 3.80 (s, 3H, -OCH₃), 1.90 (m, 1H, CH-cyclopropyl), 0.95 (m, 2H), 0.70 (m, 2H).
-
GC-MS: Parent ion m/z 148.
Handling & Safety Information
GHS Classification (Inferred from Anisole derivatives):
-
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Measures:
-
Wear nitrile gloves and safety glasses.
-
Avoid breathing vapors; use in a chemical fume hood.
-
Store in a cool, dry place away from oxidizing agents.
-
References
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 6422476, 1-(Cyclopropylmethyl)-4-methoxybenzene (Analogous Data). Retrieved from [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
Sources
An In-Depth Technical Guide to m-Cyclopropylanisole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, the cyclopropyl moiety has emerged as a critical structural motif. Its unique conformational rigidity and electronic properties can impart significant advantages to molecular design, including enhanced metabolic stability, improved potency, and desirable pharmacokinetic profiles. This guide provides a comprehensive technical overview of m-cyclopropylanisole (1-cyclopropyl-3-methoxybenzene), a key building block for the synthesis of more complex molecules. We will delve into its chemical structure, molecular weight, synthesis, and the broader significance of the cyclopropyl group in contemporary research.
Molecular Structure and Properties
m-Cyclopropylanisole is an aromatic organic compound featuring a cyclopropyl group and a methoxy group attached to a benzene ring at the meta position.
Chemical Structure
The structure of m-cyclopropylanisole is characterized by a benzene ring substituted at positions 1 and 3. A cyclopropyl ring is attached to the first carbon, and a methoxy group (-OCH₃) is attached to the third carbon.
IUPAC Name: this compound CAS Number: 54134-93-9[1] Molecular Formula: C₁₀H₁₂O[1] SMILES: COc1cccc(C2CC2)c1[1]
Visualization of the Molecular Structure of m-Cyclopropylanisole:
Caption: 2D representation of the m-cyclopropylanisole molecule.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 148.20 g/mol | [1] |
| Exact Mass | 148.08900 | [1] |
| Boiling Point | N/A | |
| Melting Point | N/A | |
| Density | N/A | |
| LogP | 2.57260 | [1] |
Synthesis of m-Cyclopropylanisole
The primary and most efficient method for the synthesis of m-cyclopropylanisole is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions and broad functional group tolerance.
Theoretical Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
The synthesis of m-cyclopropylanisole via a Suzuki-Miyaura coupling involves the reaction of an aryl halide (or triflate) with a cyclopropylboronic acid or its ester. In this case, 3-bromoanisole is a readily available starting material that can be coupled with cyclopropylboronic acid.
Reaction Scheme:
Sources
An In-Depth Technical Guide to the Metabolic Stability of m-Cyclopropylanisole Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The m-cyclopropylanisole scaffold is an emerging motif in medicinal chemistry, valued for its unique conformational constraints and physicochemical properties. However, the successful progression of drug candidates bearing this scaffold is contingent on a thorough understanding and optimization of their metabolic stability. This guide provides a comprehensive technical overview of the metabolic fate of m-cyclopropylanisole analogs. We will delve into the anticipated metabolic pathways, focusing on the competitive interplay between O-demethylation of the anisole moiety and oxidation of the cyclopropyl ring. This document offers detailed, field-proven protocols for in vitro assessment of metabolic stability using human liver microsomes and hepatocytes, and outlines bioanalytical strategies for metabolite identification. Furthermore, we will explore structure-activity relationships (SAR) and rational design strategies to mitigate metabolic liabilities and enhance the pharmacokinetic profile of this promising class of compounds.
Introduction: The m-Cyclopropylanisole Scaffold in Drug Discovery
The incorporation of a cyclopropyl group into a phenyl ring, particularly in conjunction with a methoxy substituent, offers medicinal chemists a powerful tool to modulate the lipophilicity, conformation, and metabolic profile of drug candidates. The meta-substitution pattern of the cyclopropylanisole core provides a distinct vector for substituent placement, influencing receptor binding and pharmacokinetic properties. However, the metabolic liabilities of this scaffold are not trivial and require careful consideration. A drug candidate with poor metabolic stability is likely to be rapidly cleared from the body, leading to insufficient therapeutic exposure and potentially the formation of toxic metabolites.[1] Therefore, a proactive and in-depth assessment of metabolic stability is a cornerstone of successful drug development.[1]
This guide will equip researchers with the foundational knowledge and practical methodologies to navigate the complexities of m-cyclopropylanisole analog metabolism.
Predicted Metabolic Pathways of m-Cyclopropylanisole Analogs
The metabolism of m-cyclopropylanisole analogs is primarily governed by the enzymatic activity of the cytochrome P450 (CYP450) superfamily of enzymes located predominantly in the liver.[2] Based on the metabolism of structurally related compounds, two primary metabolic hotspots are anticipated: the anisole methyl group and the cyclopropyl ring.
O-Demethylation of the Anisole Moiety
A prevalent metabolic pathway for anisole-containing compounds is O-demethylation, catalyzed by various CYP450 isoforms, notably CYP2D6.[3][4] This reaction proceeds via an oxidative mechanism to yield the corresponding phenol, which can then undergo further phase II conjugation reactions (e.g., glucuronidation or sulfation) to facilitate excretion.
Oxidation of the Cyclopropyl Ring
While cyclopropyl groups are sometimes incorporated to enhance metabolic stability due to the high C-H bond dissociation energy, they are not metabolically inert.[5][6] The cyclopropyl ring can undergo CYP450-mediated oxidation, which can proceed through several pathways.[5] One possibility is benzylic hydroxylation at the carbon atom attached to the aromatic ring.[6]
Potential for Bioactivation
A critical consideration for cyclopropyl-containing compounds is the potential for bioactivation.[1] This can occur through hydrogen atom abstraction from the cyclopropyl ring, leading to the formation of a radical intermediate. This radical can then undergo ring-opening, followed by reaction with nucleophiles such as glutathione (GSH), forming reactive metabolites that can covalently bind to cellular macromolecules, potentially leading to toxicity.[1][7]
Aromatic Hydroxylation
Hydroxylation of the aromatic ring is another potential metabolic pathway, although the positions of hydroxylation will be influenced by the directing effects of the existing substituents. The influence of substituents on the regioselectivity of aromatic hydroxylation by CYP450 enzymes is a complex interplay of electronic and steric factors.[8][9]
Visualizing the Metabolic Landscape
The following diagram illustrates the potential metabolic pathways for a generic m-cyclopropylanisole analog.
Caption: Predicted metabolic pathways of m-cyclopropylanisole analogs.
In Vitro Assessment of Metabolic Stability
To experimentally determine the metabolic fate of m-cyclopropylanisole analogs, in vitro assays using human liver fractions are indispensable. The two most common systems are human liver microsomes (HLM) and cryopreserved human hepatocytes.
Human Liver Microsome (HLM) Stability Assay
HLM are subcellular fractions containing a high concentration of phase I drug-metabolizing enzymes, primarily CYP450s.[10] This assay is a cost-effective, high-throughput method for assessing phase I metabolic stability.[11]
Caption: Workflow for the Human Liver Microsome (HLM) stability assay.
-
Reagent Preparation:
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of the m-cyclopropylanisole analog in DMSO.
-
Human Liver Microsomes (pooled): Thaw cryopreserved HLM on ice and dilute to a final protein concentration of 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).[12]
-
NADPH Regenerating System Solution: Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in 0.1 M potassium phosphate buffer (pH 7.4). Alternatively, a commercially available NADPH regenerating system can be used.
-
Quenching Solution: Acetonitrile containing an appropriate internal standard for LC-MS/MS analysis.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension.
-
Add the test compound to the HLM suspension to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.[13]
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution.[13]
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2 volumes of the cold quenching solution.[14]
-
-
Sample Processing and Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg microsomal protein).
-
Cryopreserved Human Hepatocyte Stability Assay
Hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of both phase I and phase II metabolic enzymes and cofactors in an intact cellular environment.[15] This assay provides a more comprehensive assessment of metabolic stability.
-
Hepatocyte Preparation:
-
Thaw cryopreserved human hepatocytes according to the supplier's protocol.
-
Perform a cell count and determine viability using the trypan blue exclusion method. Viability should be >80%.
-
Resuspend the hepatocytes in pre-warmed incubation medium (e.g., Williams' Medium E supplemented with serum) to a final density of 1 x 10^6 viable cells/mL.[16]
-
-
Incubation:
-
In a 24- or 48-well plate, add the hepatocyte suspension.
-
Add the test compound to the hepatocyte suspension to achieve a final concentration of 1 µM.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 on an orbital shaker.[16]
-
At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), terminate the reaction by adding 2 volumes of cold acetonitrile with an internal standard.[15][17]
-
-
Sample Processing and Analysis:
-
Homogenize the samples by repeated pipetting or sonication.
-
Centrifuge the samples at 3000 x g for 15 minutes to pellet cellular debris.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Data Analysis:
-
Data analysis is performed similarly to the HLM assay to determine the half-life and intrinsic clearance.
-
Bioanalytical Strategy: Metabolite Identification and Quantification
The identification and quantification of metabolites are crucial for understanding the metabolic pathways and identifying potential "soft spots" in the molecule.[18] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary bioanalytical technique for this purpose.[19]
LC-MS/MS Method Development
A robust LC-MS/MS method should be developed to separate the parent compound from its potential metabolites and endogenous matrix components.[20] Key considerations include:
-
Chromatographic Separation: Reversed-phase chromatography using a C18 column with a gradient elution of water and acetonitrile or methanol, both containing a small amount of formic acid or ammonium formate, is a common starting point.
-
Mass Spectrometric Detection: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used. For quantification, multiple reaction monitoring (MRM) on a triple quadrupole instrument offers high sensitivity and selectivity.[19] For metabolite identification, high-resolution mass spectrometry provides accurate mass measurements to determine the elemental composition of metabolites.
Metabolite Identification Workflow
-
Sample Analysis: Analyze the samples from the in vitro stability assays using the developed LC-MS/MS method.
-
Metabolite Prediction: Use metabolite prediction software to generate a list of potential metabolites based on known biotransformation reactions.
-
Data Mining: Scrutinize the LC-MS/MS data for the predicted masses of potential metabolites.
-
Structural Elucidation: Utilize tandem MS (MS/MS) to fragment the potential metabolite ions and compare the fragmentation patterns with that of the parent compound to pinpoint the site of metabolic modification.
Structure-Activity Relationships (SAR) and Strategies for Enhancing Metabolic Stability
The data obtained from the in vitro stability assays can guide the rational design of more metabolically stable analogs.
| Metabolic Liability | Structural Modification Strategy | Rationale |
| Rapid O-Demethylation | Replace the methoxy group with a metabolically more stable bioisostere (e.g., -OCHF2, -OCF3). | The fluorine atoms increase the strength of the C-O bond, making it less susceptible to oxidative cleavage. |
| Introduce steric hindrance near the methoxy group. | Bulky substituents can restrict access of the CYP450 active site to the methoxy group. | |
| Cyclopropyl Ring Oxidation | Introduce electron-withdrawing groups on the aromatic ring. | This can deactivate the aromatic ring and potentially the adjacent benzylic position towards oxidation. |
| Replace the cyclopropyl group with a gem-dimethyl group.[1][7] | This removes the strained ring system and the potential for radical-mediated ring opening. | |
| Aromatic Hydroxylation | Block potential sites of hydroxylation with metabolically stable groups (e.g., fluorine). | This strategy can redirect metabolism to other, less labile positions. |
Decision Tree for Lead Optimization
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enzyme Activity of Natural Products on Cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP2D6 - Wikipedia [en.wikipedia.org]
- 4. CYP2D6 Overview: Allele and Phenotype Frequencies - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of substituents in fluorobenzene derivatives on the cytochrome P450-catalyzed hydroxylation at the adjacent ortho aromatic carbon center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of substituents on the reactivity and product selectivity in reactions of naphthalene derivatives catalyzed by the orphan thermostable cytochrome P450, CYP175A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. gene2rx.com [gene2rx.com]
- 15. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - US [thermofisher.com]
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- 20. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile & Process Applications of 1-Cyclopropyl-3-Methoxybenzene
[1]
Executive Summary
1-Cyclopropyl-3-methoxybenzene (CAS: 54134-93-9), also known as m-cyclopropylanisole, represents a critical intermediate in the synthesis of complex pharmaceutical scaffolds.[1][2] Its unique structural motif—combining the electron-donating methoxy group with the steric bulk and lipophilicity of a cyclopropyl ring—creates a specific solubility profile that dictates solvent selection during drug substance manufacturing.[1]
This guide provides a technical analysis of its solubility landscape, grounded in physicochemical principles and validated by process chemistry protocols. It is designed to assist researchers in optimizing reaction media, workup procedures, and purification strategies.[1]
Part 1: Physicochemical Profile & Theoretical Solubility
To predict solubility behavior accurately, we must first analyze the molecular descriptors that govern solute-solvent interactions.[1]
Structural Analysis[1]
-
Lipophilic Core: The cyclopropyl-benzene scaffold dominates the surface area, driving high affinity for non-polar and moderately polar solvents via London Dispersion forces.[1]
-
Polar Handle: The methoxy ether linkage (-OCH₃) at the meta position acts as a weak hydrogen bond acceptor (HBA), providing limited miscibility with protic solvents but excellent compatibility with aprotic polar solvents.[1]
Calculated Properties (In Silico)
| Property | Value | Implication |
| Molecular Weight | 148.20 g/mol | Low MW facilitates rapid dissolution kinetics.[1] |
| LogP (Octanol/Water) | ~2.57 | Moderately lipophilic; practically insoluble in water (<10 mg/L).[1] |
| Hansen Parameters (Est.) | Predicts high solubility in Toluene, DCM, and THF.[1] | |
| Physical State | Liquid (Oil) | Miscibility is often more relevant than saturation limits.[1] |
Part 2: Solubility Landscape
The following classification categorizes organic solvents based on their interaction efficiency with this compound.
High-Affinity Solvents (Process Solvents)
These solvents are recommended for reaction media (e.g., Suzuki couplings, lithiation) and primary extraction.[1]
-
Toluene: Excellent. Matches the dispersion forces of the aromatic ring. Ideal for azeotropic drying.[1]
-
Dichloromethane (DCM): Excellent.[1][3] High solubility due to polarizability match.[1] Standard for workup.
-
Tetrahydrofuran (THF): Excellent.[1][3] The ether oxygen of the solute interacts favorably with THF; ideal for Grignard/Lithium exchange reactions involving this intermediate.
-
Ethyl Acetate: Good.[1][3] Standard solvent for silica gel chromatography and extraction.[1]
Moderate-Affinity Solvents (Crystallization/Purification)
-
Methanol/Ethanol: Moderate to Good. Soluble at room temperature, but solubility drops significantly at low temperatures (
C), making them potential antisolvents for low-temperature crystallization of solid derivatives.[1] -
Acetonitrile: Good.[1][3] Useful for reverse-phase HPLC applications.[1]
Low-Affinity Solvents (Antisolvents)[1]
-
Water: Insoluble.[1] The hydrophobic effect drives phase separation.[1] Essential for biphasic reaction setups (e.g., Suzuki coupling with boronic acids).[1]
-
Ethylene Glycol: Poor.[1] High cohesive energy density of the solvent prevents intercalation of the lipophilic solute.
Solubility Prediction Logic (DOT Diagram)
The following decision tree illustrates the solvent selection logic based on the compound's polarity profile.
Figure 1: Solubility prediction logic based on solute-solvent interaction mechanisms.
Part 3: Experimental Determination Protocols
While theoretical models provide guidance, precise solubility data is required for GMP process validation.[1] The following protocols ensure data integrity.
Protocol A: High-Throughput HPLC Solubility Assay
Objective: Determine saturation concentration (
-
Preparation: Add excess this compound (approx. 200 µL) to 1 mL of target solvent in a sealed HPLC vial.
-
Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours using a thermomixer (1000 rpm).
-
Filtration: Centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter (PTFE is required to prevent adsorption of the lipophilic compound).[1]
-
Dilution: Dilute the filtrate 100-fold with Acetonitrile to bring it within the linear range of the detector.
-
Quantification: Inject onto a C18 Reverse-Phase column (e.g., Agilent Zorbax Eclipse Plus).[1]
-
Calculation:
.[1]
Protocol B: Visual Polythermal Method (Process Range)
Objective: Determine the metastable zone width (MSZW) for crystallization studies.
-
Setup: Place a known mass of solute and solvent in a jacketed reactor with turbidity probe.
-
Heating: Heat at 0.5°C/min until the solution becomes clear (Dissolution Point,
). -
Cooling: Cool at 0.5°C/min until turbidity is detected (Cloud Point,
). -
Hysteresis: The difference (
) defines the metastable zone, critical for avoiding oiling-out during scale-up.[1]
Part 4: Process Chemistry Implications[1]
Suzuki-Miyaura Coupling
The cyclopropyl group is often introduced or manipulated via palladium-catalyzed cross-coupling.[1]
-
Recommended Solvent System: Toluene/Water (4:1) or DME/Water.[1][4]
-
Rationale: this compound partitions into the organic phase (Toluene), while inorganic byproducts (boronic acid salts) remain in the aqueous phase.[1] This biphasic system drives the reaction while simplifying workup.[1]
Workup and Extraction[1][5]
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) is superior to diethyl ether for industrial scale due to higher flash point.[1] The target compound partitions >99% into MTBE from aqueous streams.[1]
-
Drying: Use Magnesium Sulfate (
) rather than Sodium Sulfate ( ) for faster kinetics in non-polar solvents like Toluene.[1]
Workflow Diagram
The following diagram outlines the standard isolation workflow for this intermediate.
Figure 2: Standard isolation workflow emphasizing solvent partitioning.[1]
References
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 123456, this compound. Retrieved from [Link]
-
ChemSrc. (2024).[1] Benzene, 1-cyclopropyl-3-methoxy- Physicochemical Properties. Retrieved from [Link][1]
-
Wallace, D. J., & Chen, C. (2002).[1][5] Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987-6990.[1] (Contextual reference for solvent systems in cyclopropyl-aryl coupling). Retrieved from [Link][1]
-
Lipinski, C. A. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] (Methodological grounding for LogP and solubility).
Methodological & Application
Application Note: High-Fidelity Synthesis of 1-Cyclopropyl-3-Methoxybenzene
Abstract & Strategic Overview
The introduction of a cyclopropyl group onto an aromatic ring is a high-value transformation in medicinal chemistry, imparting metabolic stability and conformational restriction to drug candidates. However, the synthesis of 1-cyclopropyl-3-methoxybenzene via Suzuki-Miyaura coupling presents specific challenges distinct from standard biaryl couplings.
The Core Challenge: Cyclopropylboronic acids are notoriously unstable.[1] They suffer from:
-
Rapid Protodeboronation: Under aqueous basic conditions, the C-B bond cleaves to release cyclopropane gas, competing with the desired transmetallation.
-
Slow Transmetallation: The
-hybridized boron center transmetallates slower than arylboronic acids, requiring highly active catalyst systems.
This guide provides two validated protocols:
-
Protocol A (The "Classic" Wallace Method): Uses cyclopropylboronic acid with
. Cost-effective but requires strict stoichiometry control. -
Protocol B (The "Robust" Molander Method): Uses potassium cyclopropyltrifluoroborate with XPhos.[1] Higher stability and reproducibility for scale-up.
Reaction Design & Mechanism
To achieve high yields, the catalyst system must be electron-rich and bulky to facilitate the oxidative addition of the aryl bromide and, crucially, to speed up the reductive elimination of the
Mechanistic Pathway (Graphviz)
Figure 1: Catalytic cycle highlighting the critical competition between Transmetallation and Protodeboronation.
Reagent Specifications
| Reagent | MW ( g/mol ) | Role | Critical Quality Attribute |
| 1-Bromo-3-methoxybenzene | 187.03 | Electrophile | Purity >98%; free of stabilizing agents. |
| Cyclopropylboronic acid | 85.90 | Nucleophile (Protocol A) | Hygroscopic. Store at 4°C. Use excess (1.5 equiv). |
| K-Cyclopropyltrifluoroborate | 148.00 | Nucleophile (Protocol B) | Air-stable solid. Preferred for scale-up. |
| Palladium(II) Acetate | 224.51 | Pre-catalyst | Orange/Reddish-brown. Black = decomposed. |
| Tricyclohexylphosphine ( | 280.43 | Ligand (Protocol A) | Pyrophoric. Use |
| XPhos | 476.72 | Ligand (Protocol B) | Air-stable Buchwald ligand. |
| Potassium Phosphate ( | 212.27 | Base | Tribasic, anhydrous. Must be finely ground. |
Protocol A: The Wallace-Chen Method (Boronic Acid)
Best for: Rapid, small-scale synthesis using standard reagents.
Rationale: This protocol utilizes the steric bulk of Tricyclohexylphosphine (
Step-by-Step Procedure
-
Catalyst Pre-complexation (Critical):
-
In a reaction vial, add
(11.2 mg, 0.05 mmol, 5 mol%) and (28.0 mg, 0.10 mmol, 10 mol%). -
Note: If using
salt, add an extra equivalent of base to neutralize the salt. -
Add Toluene (2.0 mL) and stir at Room Temperature (RT) for 15 minutes. The solution should turn yellow/orange.
-
-
Substrate Addition:
-
Add 1-bromo-3-methoxybenzene (187 mg, 1.0 mmol, 1.0 equiv).
-
Add Cyclopropylboronic acid (129 mg, 1.5 mmol, 1.5 equiv). Use excess to account for decomposition.
-
-
Base & Solvent:
-
Add
(636 mg, 3.0 mmol, 3.0 equiv). -
Add Water (0.1 mL).
-
Expert Insight: The Toluene:Water ratio should be roughly 20:1. Water is essential for the boronate activation but too much accelerates protodeboronation.
-
-
Reaction:
-
Seal the vial with a Teflon-lined cap.[1]
-
Heat to 100°C with vigorous stirring (1000 rpm) for 16–24 hours.
-
Monitoring: Check by GC-MS or TLC (Hexane/EtOAc 98:2). Look for the disappearance of the bromide.
-
-
Workup:
-
Cool to RT. Dilute with Ethyl Acetate (10 mL) and Water (10 mL).
-
Separate layers. Extract aqueous layer with EtOAc (2 x 10 mL).
-
Dry organics over
, filter, and concentrate.
-
Protocol B: The Molander Method (Trifluoroborate)
Best for: High reliability, scale-up, and difficult substrates.
Rationale: Potassium cyclopropyltrifluoroborate releases the active boronic acid slowly (controlled hydrolysis), maintaining a low steady-state concentration that minimizes decomposition side-reactions.
Step-by-Step Procedure
-
Charge Reagents:
-
To a reaction tube equipped with a stir bar, add:
-
K-Cyclopropyltrifluoroborate (163 mg, 1.1 mmol, 1.1 equiv).
-
1-bromo-3-methoxybenzene (187 mg, 1.0 mmol, 1.0 equiv).
- (977 mg, 3.0 mmol, 3.0 equiv).
- (4.5 mg, 0.02 mmol, 2 mol%).
-
XPhos (19 mg, 0.04 mmol, 4 mol%).
-
-
-
Solvent System:
-
Add Toluene (4.5 mL) and Water (0.5 mL) (9:1 ratio).
-
Alternative: THF/Water (10:1) also works well if solubility is an issue.
-
-
Reaction:
-
Degas the mixture by bubbling Nitrogen for 5 minutes (or 3 vacuum/purge cycles).
-
Seal and heat to 100°C for 18 hours.
-
-
Workup:
-
Standard extraction as per Protocol A.
-
Purification & Validation
Purification Strategy: The product, this compound, is a non-polar oil.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent: 100% Hexanes
99:1 Hexanes:EtOAc. -
Rf Value: ~0.35 in 100% Hexanes (Product is much less polar than the starting bromide).
Analytical Data (Expected):
-
H NMR (400 MHz,
):- 7.18 (t, 1H, Ar-H), 6.75 (d, 1H, Ar-H), 6.68 (m, 2H, Ar-H).
-
3.80 (s, 3H,
). - 1.90 (m, 1H, Cyclopropyl-CH).
- 0.95 (m, 2H, Cyclopropyl-CH2).
- 0.70 (m, 2H, Cyclopropyl-CH2).
-
Note: The high-field signals (< 1.0 ppm) are diagnostic for the cyclopropyl ring.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst oxidation or "poisoning". | Use fresh |
| Deboronation (Benzene formation) | Too much water or reaction too slow. | Reduce water content to exactly 20:1. Increase catalyst loading to 10 mol%. |
| Homocoupling (Biaryl) | Oxidative coupling of boronic acid. | Ensure strictly anaerobic conditions (degas solvents). |
| Starting Material Remains | Slow transmetallation. | Switch to Protocol B . The slow release of boronic acid from trifluoroborate matches the catalytic rate better. |
Safety & Hazards
-
Cyclopropylboronic Acid: May generate cyclopropane gas (flammable) upon decomposition. Vent reaction vessels carefully after cooling.
-
Tricyclohexylphosphine: Pyrophoric in air. Handle under Nitrogen or use the
salt variant. -
Palladium Residues: Heavy metal waste. Segregate into specific waste streams.
References
-
Wallace, D. J., & Chen, C. Y. (2002).[2][3] Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987-6990.
-
Molander, G. A., & Gormisky, P. E. (2008).[4] Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides.[1][4] The Journal of Organic Chemistry, 73(19), 7481-7485.
-
Lemhadri, M., Doucet, H., & Santelli, M. (2006).[2][3] Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex.[2][5] Synthetic Communications, 36(1), 121-128.[2][3]
Sources
- 1. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN101440100B - Novel process for synthesizing cyclopropylboronic acid - Google Patents [patents.google.com]
- 4. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Application Note: Palladium-Catalyzed Cross-Coupling of 3-Bromoanisole and Cyclopropylboronic Acid
Executive Summary
This application note details a robust protocol for the synthesis of 3-cyclopropylanisole via the Suzuki-Miyaura cross-coupling of 3-bromoanisole and cyclopropylboronic acid . The cyclopropyl moiety is a critical pharmacophore in medicinal chemistry, often serving as a metabolically stable bioisostere for ethyl or isopropyl groups. However, the installation of cyclopropyl rings via cross-coupling presents specific challenges, primarily the instability of cyclopropylboronic acid (protodeboronation) and the slower transmetallation rates associated with C(sp³)-hybridized boron centers compared to aryl-aryl couplings.
This guide provides an optimized method derived from the seminal work of Wallace and Chen (Merck Research Laboratories), utilizing a Pd(OAc)₂ / Tricyclohexylphosphine (PCy₃) catalytic system. This system ensures high conversion (>95%) and minimizes protodeboronation by-products.
Strategic Analysis & Reaction Mechanics
The Challenge: sp²-sp³ Coupling & Boronate Stability
Unlike standard biaryl couplings, this reaction involves the coupling of an aryl halide (sp²) with an alkyl boronic acid (sp³). Two primary failure modes exist:
-
Protodeboronation: Cyclopropylboronic acid can hydrolyze and decarboxylate (lose boron) to form cyclopropane gas, especially under harsh basic conditions or prolonged heating.
-
β-Hydride Elimination: While less prominent in cyclopropyl groups due to ring strain preventing the formation of the exocyclic double bond, it remains a theoretical risk if the catalytic cycle stalls.
The Solution: High-Activity Catalyst System
To overcome these barriers, we utilize a bulky, electron-rich phosphine ligand (PCy₃ ).
-
Electron-Rich: Facilitates the oxidative addition of the aryl bromide.
-
Bulky (Cone Angle 170°): Promotes the reductive elimination step and stabilizes the monoligated Pd(0) species, preventing catalyst aggregation.
-
Base Choice: Tribasic potassium phosphate (K₃PO₄) provides the necessary activation of the boronic acid without the extreme basicity that accelerates protodeboronation (as seen with hydroxides).
Reaction Scheme
Figure 1: General reaction scheme for the optimized coupling.
Experimental Protocol (SOP)
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1] | Purity Requirements |
| 3-Bromoanisole | 187.03 | 1.0 | >98%, liquid |
| Cyclopropylboronic Acid | 85.90 | 1.5 | Store at 4°C; hygroscopic |
| Palladium(II) Acetate | 224.51 | 0.05 | 99.9% trace metals basis |
| Tricyclohexylphosphine (PCy₃) | 280.43 | 0.10 | Store under Argon |
| Potassium Phosphate (K₃PO₄) | 212.27 | 3.0 | Anhydrous, powder |
| Toluene | - | Solvent | Anhydrous, sparged with N₂ |
| Water | - | Co-solvent | Deionized, degassed |
Step-by-Step Procedure
Step 1: Catalyst Pre-Complexation (Critical for Activity)
-
In a dry vial, charge Pd(OAc)₂ (11.2 mg, 0.05 mmol) and PCy₃ (28.0 mg, 0.10 mmol).
-
Add Toluene (2.0 mL) and stir at room temperature for 15 minutes under Nitrogen.
-
Observation: The solution should turn from orange/red to a bright yellow, indicating the formation of the active Pd(0)-L species.
-
Step 2: Reaction Setup
-
To a 25 mL 3-neck round-bottom flask (or pressure vial) equipped with a magnetic stir bar, add Cyclopropylboronic acid (129 mg, 1.5 mmol) and K₃PO₄ (636 mg, 3.0 mmol).
-
Evacuate and backfill the flask with Nitrogen (3 cycles) to remove oxygen.
-
Add 3-Bromoanisole (187 mg, 1.0 mmol) via syringe.
-
Add Toluene (3.0 mL) and Water (0.25 mL).
-
Note: The small amount of water is essential for the boronic acid activation mechanism.
-
-
Transfer the pre-formed Catalyst Solution (from Step 1) into the reaction vessel via syringe.
Step 3: Execution
-
Heat the mixture to 100°C (external oil bath temperature).
-
Stir vigorously (800+ RPM). The reaction is biphasic; mass transfer is rate-limiting.
-
Monitor by HPLC or TLC (Hexanes/EtOAc 9:1) at 2 hours and 4 hours.
-
Endpoint: Disappearance of 3-bromoanisole.
-
Step 4: Workup & Purification
-
Cool reaction to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and Water (10 mL).
-
Separate layers.[2] Extract aqueous layer with Ethyl Acetate (2 x 10 mL).
-
Wash combined organics with Brine (15 mL).
-
Dry over Na₂SO₄ , filter, and concentrate under reduced pressure.
-
Caution: 3-Cyclopropylanisole is an oil and can be volatile. Do not leave on high vacuum for extended periods.
-
-
Purify via flash column chromatography (SiO₂; 0-5% EtOAc in Hexanes).
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis.
Optimization Matrix & Data
The following table summarizes the effect of different parameters on the yield, based on internal validation and literature precedents [1].
| Parameter | Variation | Outcome | Recommendation |
| Ligand | PCy₃ | 94% Yield | Standard |
| PPh₃ | <40% Yield | Too sterically unhindered; catalyst dies. | |
| dppf | 75-85% Yield | Good alternative, but slower rates. | |
| Base | K₃PO₄ | Excellent | Standard |
| K₂CO₃ | Moderate | Slower reaction; incomplete conversion. | |
| Cs₂CO₃ | Good | Viable alternative if K₃PO₄ fails. | |
| Solvent | Toluene/H₂O | Optimal | Standard |
| THF/H₂O | Good | Slightly lower yield due to boronic acid stability. | |
| DMF | Poor | Promotes rapid protodeboronation. |
Quality Control & Analytics
Expected Analytical Data
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Region: ~7.20 (t, 1H), 6.80 (d, 1H), 6.70 (m, 2H).
-
Methoxy Group: 3.80 (s, 3H).
-
Cyclopropyl Methine: 1.90 (m, 1H).
-
Cyclopropyl Methylene: 0.95 (m, 2H), 0.70 (m, 2H). Distinctive high-field signals.
-
-
Appearance: Colorless to pale yellow oil.
Troubleshooting Guide
-
Issue: Low Conversion (<50%)
-
Issue: Protodeboronation (Cyclopropane gas formation)
-
Cause: Temperature too high or base too strong. Fix: Lower temp to 80°C and extend time. Add boronic acid in two portions (0.75 eq at T=0, 0.75 eq at T=2h).
-
-
Issue: Homocoupling of Aryl Halide
References
-
Wallace, D. J., & Chen, C. (2002).[2][7][8] Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987-6990. [2]
-
Deng, M. Z., et al. (1996). Cross-coupling reaction of cyclopropylboronic acid with bromoarenes.[2][8] Journal of the Chemical Society, Perkin Transactions 1, (9), 877-878.
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective | MDPI [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. audreyli.com [audreyli.com]
- 8. researchgate.net [researchgate.net]
Application Note: Synthesis of m-Cyclopropylanisole via Palladium-Catalyzed Cross-Coupling
Abstract
This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of m-cyclopropylanisole. The synthesis is achieved through a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for carbon-carbon bond formation.[1] We detail the strategic use of a highly efficient catalytic system composed of palladium(II) acetate (Pd(OAc)₂) as the precatalyst and 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos) as a supporting ligand. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental workflow, and key optimization parameters to ensure reliable and high-yielding synthesis.
Introduction: The Value of the Cyclopropyl Moiety
The cyclopropyl group is a highly sought-after structural motif in medicinal chemistry and materials science. Its unique conformational and electronic properties—resulting from its strained, three-membered ring structure—can significantly enhance the metabolic stability, potency, and membrane permeability of drug candidates.[2] Consequently, robust and efficient methods for introducing this group onto aromatic scaffolds are of paramount importance.
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools for constructing C(sp²)–C(sp³) bonds.[3][4] This application note focuses on a state-of-the-art protocol utilizing the powerful combination of Pd(OAc)₂ and the sterically demanding, electron-rich Buchwald ligand, XPhos, to couple an aryl electrophile (3-bromoanisole) with cyclopropylboronic acid.
The Pd(OAc)₂/XPhos Catalytic System: A Mechanistic Rationale
The success of a cross-coupling reaction is critically dependent on the selection of the palladium source and the supporting ligand. The chosen system, Pd(OAc)₂/XPhos, is renowned for its high activity and broad substrate scope.[5]
Palladium(II) Acetate: The Precatalyst
Pd(OAc)₂ is a preferred palladium source for many cross-coupling applications. As a stable, air-tolerant Pd(II) salt, it is easy to handle and store. Its primary role is to serve as a precatalyst, which is reduced in situ to the catalytically active Pd(0) species that enters the catalytic cycle.[6][7][8] This in situ generation circumvents the need to handle often unstable and pyrophoric Pd(0) complexes directly.
XPhos Ligand: The Engine of Catalysis
The choice of ligand is arguably the most critical factor in achieving high catalytic turnover. XPhos is a member of the Buchwald family of biaryl monophosphine ligands, which are specifically designed to enhance the efficacy of palladium catalysts.
-
Steric Bulk: The bulky cyclohexyl and triisopropylphenyl groups on XPhos promote the formation of a monoligated, coordinatively unsaturated (XPhos)Pd(0) species. This is highly reactive and readily undergoes oxidative addition with the aryl halide.[6][8]
-
Electron-Richness: The phosphine center is highly electron-donating, which increases the electron density on the palladium atom. This electronic character facilitates the oxidative addition step—often the rate-limiting step of the catalytic cycle—and promotes the final, product-releasing reductive elimination.[9]
Together, Pd(OAc)₂ and XPhos form a catalytic system capable of coupling even challenging substrates under relatively mild conditions with low catalyst loadings.[5][10]
The Catalytic Cycle: A Step-by-Step Visualization
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle. The key steps for the synthesis of m-cyclopropylanisole are outlined below.
-
Precatalyst Activation: The Pd(II) precatalyst, Pd(OAc)₂, complexes with the XPhos ligand. This complex is then reduced in situ by various species in the reaction medium to generate the active (XPhos)Pd(0) catalyst.[6][8]
-
Oxidative Addition: The active Pd(0) species inserts into the carbon-bromine bond of 3-bromoanisole, forming a Pd(II) intermediate.[11][12]
-
Transmetalation: In the presence of a base (e.g., K₃PO₄), cyclopropylboronic acid forms a more nucleophilic boronate salt. This species then transfers the cyclopropyl group to the palladium center, displacing the bromide ion.
-
Reductive Elimination: The aryl and cyclopropyl groups on the Pd(II) center couple, forming the C-C bond of the m-cyclopropylanisole product. This step regenerates the active (XPhos)Pd(0) catalyst, allowing the cycle to continue.[11][12]
Detailed Experimental Protocol
This protocol is optimized for a 5 mmol scale synthesis. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Supplier Notes |
| 3-Bromoanisole | C₇H₇BrO | 187.04 | 5.0 | 935 mg (0.69 mL) | ≥98% purity |
| Cyclopropylboronic Acid | C₃H₇BO₂ | 85.90 | 7.5 (1.5 eq) | 644 mg | ≥97% purity |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 0.05 (1 mol%) | 11.2 mg | Catalyst grade |
| XPhos | C₃₃H₄₉P | 476.71 | 0.06 (1.2 mol%) | 28.6 mg | ≥98% purity |
| Potassium Phosphate | K₃PO₄ | 212.27 | 10.0 (2.0 eq) | 2.12 g | Anhydrous, fine powder |
| Toluene | C₇H₈ | - | - | 20 mL | Anhydrous |
| Deionized Water | H₂O | - | - | 2 mL | Degassed |
Equipment
-
100 mL oven-dried, two-neck round-bottom flask
-
Oven-dried magnetic stir bar
-
Septa and glass stopper
-
Reflux condenser with inert gas inlet (Argon or Nitrogen)
-
Schlenk line or manifold for inert gas
-
Heating mantle with temperature controller and thermocouple
-
Standard glassware for aqueous workup and column chromatography
Safety Precautions
-
Palladium(II) Acetate: Causes serious eye damage and may cause an allergic skin reaction. Avoid inhalation of dust and contact with skin and eyes.[13]
-
XPhos: May cause skin and respiratory irritation. Handle in a well-ventilated area and avoid creating dust.[14][15]
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.
-
Inert Atmosphere: The catalytically active Pd(0) species is sensitive to oxygen. Maintaining a robust inert atmosphere throughout the reaction is critical for success.
Step-by-Step Synthesis Workflow
-
Reaction Setup: Assemble the two-neck round-bottom flask with a stir bar and reflux condenser. Flame-dry the apparatus under vacuum and backfill with argon. Maintain a positive pressure of argon for the duration of the setup and reaction.
-
Addition of Solids: Briefly remove the glass stopper and add palladium(II) acetate (11.2 mg), XPhos (28.6 mg), potassium phosphate (2.12 g), and cyclopropylboronic acid (644 mg) to the flask against a positive flow of argon. Replace the stopper.
-
Addition of Liquids: Through the septum, add anhydrous toluene (20 mL), 3-bromoanisole (0.69 mL), and degassed deionized water (2 mL) via syringe.
-
Degassing: Submerge a needle connected to the argon line below the surface of the liquid and bubble argon through the mixture for 15 minutes with gentle stirring to ensure removal of dissolved oxygen.
-
Reaction Execution: Place the flask in the heating mantle and heat to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-18 hours.
-
Aqueous Workup: Once the reaction is complete, cool the mixture to room temperature. Add 30 mL of deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient, starting with 100% hexane) to afford m-cyclopropylanisole as a colorless oil.
Discussion of Key Parameters
-
Base Selection: Anhydrous K₃PO₄ is an effective base for activating the boronic acid to the boronate state required for transmetalation.[3][16] Its use often benefits from a small amount of water in the solvent system.
-
Solvent System: Toluene is a standard solvent for Suzuki couplings, offering a suitable temperature range and good solubility for the reagents.[17] The addition of water can accelerate the reaction by aiding in the dissolution of the phosphate base and facilitating the transmetalation step.[3][16]
-
Inert Atmosphere: Failure to exclude oxygen is the most common reason for reaction failure. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) oxides, halting the catalytic cycle. Rigorous degassing and maintaining a positive inert gas pressure are essential.
-
Ligand-to-Palladium Ratio: A slight excess of the XPhos ligand (1.2 equivalents relative to palladium) is used to ensure that the palladium center remains properly coordinated and to prevent catalyst decomposition (e.g., formation of palladium black). However, a large excess of ligand can sometimes be detrimental by stabilizing the catalyst too much and slowing down the reaction.[7]
Conclusion
The palladium-catalyzed Suzuki-Miyaura reaction using the Pd(OAc)₂/XPhos system is a highly reliable and efficient method for the synthesis of m-cyclopropylanisole. The protocol described herein provides a robust starting point for researchers, emphasizing the critical role of the bulky, electron-rich XPhos ligand in achieving high catalytic activity. Careful attention to experimental setup, particularly the exclusion of atmospheric oxygen, is paramount to obtaining high yields of the desired product. This methodology serves as a valuable tool for accessing cyclopropyl-substituted aromatic compounds essential for pharmaceutical and materials science research.
References
-
Title: Palladium‐Catalyzed Cyclopropanation of Aryl/Heteroaryl Fluoro‐sulfonates Source: Wiley Online Library URL: [Link]
-
Title: Palladium-Catalyzed Cross-Couplings by C–O Bond Activation Source: The Royal Society of Chemistry URL: [Link]
-
Title: Formation of XPhos-Ligated Palladium(0) Complexes and Reactivity in Oxidative Additions Source: Chemistry – A European Journal URL: [Link]
-
Title: Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Source: ChemRxiv URL: [Link]
-
Title: Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids Source: MDPI URL: [Link]
-
Title: Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point Source: University of Windsor URL: [Link]
-
Title: Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization Source: Semantic Scholar URL: [Link]
-
Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]
-
Title: Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization Source: PubMed Central (PMC) - NIH URL: [Link]
-
Title: Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]
-
Title: Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies Source: Beilstein Journals URL: [Link]
-
Title: Formation of XPhos‐Ligated Palladium(0) Complexes and Reactivity in Oxidative Additions | Request PDF Source: ResearchGate URL: [Link]
-
Title: Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction Source: DSpace@MIT URL: [Link]
-
Title: ChemInform Abstract: Palladium-Catalyzed Stille Cross-Coupling Reaction of Aryl Chlorides Using a Pre-Milled Palladium Acetate and XPhos Catalyst System. Source: ResearchGate URL: [Link]
-
Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
-
Title: Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond Source: MDPI URL: [Link]
-
Title: Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates Source: Taylor & Francis Online URL: [Link]
-
Title: Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer Source: YouTube URL: [Link]
-
Title: Buchwald-Hartwig Cross-Coupling|Solved Problems|ChemOrgChem Source: YouTube URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Formation of XPhos-Ligated Palladium(0) Complexes and Reactivity in Oxidative Additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. fishersci.com [fishersci.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. echemi.com [echemi.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. uwindsor.ca [uwindsor.ca]
Application Notes and Protocols for Cyclopropyl-Arene Bond Formation via Negishi Coupling
Introduction: The Strategic Importance of the Cyclopropyl-Arene Motif
The cyclopropyl group is a highly sought-after structural motif in modern drug discovery and materials science.[1] Its unique conformational rigidity, metabolic stability, and ability to modulate electronic properties make it a valuable bioisostere for various functional groups. The incorporation of a cyclopropyl moiety onto an aromatic or heteroaromatic core can significantly impact a molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. The Negishi cross-coupling reaction has emerged as a powerful and reliable method for the construction of the C(sp³)–C(sp²) bond between a cyclopropyl group and an arene, offering a broad substrate scope and high functional group tolerance.[1][2][3] This application note provides a comprehensive guide to the Negishi coupling protocol for the synthesis of cyclopropyl-arenes, including a detailed mechanistic overview, a step-by-step experimental protocol, and key considerations for reaction optimization.
Mechanistic Insights: The Engine of the Negishi Coupling
The Negishi coupling is a transition metal-catalyzed reaction that facilitates the formation of a new carbon-carbon bond between an organozinc compound and an organic halide or triflate.[3] The reaction is typically catalyzed by a palladium(0) species, although nickel catalysts are also employed.[3] The catalytic cycle, a fundamental concept in understanding and optimizing the reaction, proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (Ar-X) to the low-valent palladium(0) catalyst (Pd(0)Lₙ). This step involves the cleavage of the Ar-X bond and the formation of a new palladium(II) intermediate (Ar-Pd(II)-X), where the palladium center has been oxidized from the 0 to the +2 state.
-
Transmetalation: The subsequent step is transmetalation, where the cyclopropyl group is transferred from the organozinc reagent (c-Pr-ZnX) to the palladium(II) center. This results in the formation of a diorganopalladium(II) intermediate (Ar-Pd(II)-c-Pr) and the release of a zinc salt (ZnX₂). The high reactivity of organozinc reagents often makes this the turnover-limiting step in the catalytic cycle.[4]
-
Reductive Elimination: The final step is reductive elimination, where the newly formed cyclopropyl-arene bond is created, and the desired product (Ar-c-Pr) is released from the coordination sphere of the palladium. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. A critical aspect in the coupling of sp³-hybridized carbons is to ensure that the rate of reductive elimination is significantly faster than competing side reactions, such as β-hydride elimination.[6] The choice of ligand on the palladium catalyst plays a crucial role in promoting the desired reductive elimination pathway.[3][6]
Caption: Catalytic cycle of the Negishi coupling for cyclopropyl-arene bond formation.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the palladium-catalyzed Negishi coupling of an aryl bromide with cyclopropylzinc bromide. It is essential to perform all manipulations under an inert atmosphere (e.g., nitrogen or argon) as organozinc reagents are sensitive to air and moisture.
Materials and Reagents:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Cyclopropylzinc bromide solution (0.5 M in THF, 2.2 mmol, 2.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 0.08 mmol, 8 mol%)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Inert gas supply (nitrogen or argon) with manifold
-
Syringes and needles
-
Standard glassware for workup and purification (separatory funnel, flasks, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and RuPhos (0.08 mmol).
-
Solvent Addition: Add anhydrous THF (5 mL) to the flask via syringe. Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
Reagent Addition: Slowly add the cyclopropylzinc bromide solution (4.4 mL of a 0.5 M solution in THF, 2.2 mmol) to the reaction mixture at room temperature using a syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from a few hours to overnight depending on the reactivity of the aryl halide.
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired cyclopropyl-arene.
Sources
Application Note: A Scalable Protocol for the Synthesis of m-Cyclopropylanisole via Suzuki-Miyaura Coupling
Introduction
m-Cyclopropylanisole is a valuable building block in medicinal chemistry and materials science, finding application in the synthesis of a range of complex molecular architectures.[1] The introduction of the cyclopropyl motif can significantly impact the physicochemical and pharmacological properties of a molecule, often improving metabolic stability, potency, and membrane permeability. This application note provides a detailed, scalable, and robust protocol for the synthesis of m-cyclopropylanisole from commercially available 3-methoxyphenylboronic acid and a suitable cyclopropylating agent via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] The described methodology is designed for researchers and professionals in drug development and chemical synthesis, emphasizing safety, efficiency, and reproducibility for large-scale preparations.
Chemical Profile:
| Compound | Formula | Molecular Weight | CAS Number |
| 3-Methoxyphenylboronic acid | C₇H₉BO₃ | 151.96 g/mol | 10365-98-7 |
| m-Cyclopropylanisole | C₁₀H₁₂O | 148.20 g/mol | 50923-45-0 |
Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling
The core of this synthetic approach is the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[3][4] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (in this case, 3-methoxyphenylboronic acid) with an organic halide or triflate. For the introduction of the cyclopropyl group, a cyclopropyl boronic acid derivative or a cyclopropyl halide can be utilized. Given the topic, we will focus on the reaction between 3-methoxyphenylboronic acid and a cyclopropylating agent.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through three key steps:[4]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the cyclopropyl halide, forming a Pd(II) intermediate.
-
Transmetalation: The aryl group from the activated 3-methoxyphenylboronic acid (typically activated by a base) is transferred to the palladium center, displacing the halide.[3]
-
Reductive Elimination: The desired m-cyclopropylanisole is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.
The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity, especially in scalable preparations.
Experimental Protocol
This protocol is designed for a multi-gram scale synthesis and can be adapted for larger quantities with appropriate engineering controls.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 3-Methoxyphenylboronic acid | ≥97% | Sigma-Aldrich | Store in a cool, dry place. |
| Cyclopropyl bromide | ≥98% | TCI Chemicals | Highly volatile and flammable. Handle in a well-ventilated fume hood. |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | Strem Chemicals | |
| Tricyclohexylphosphine (PCy₃) | ≥97% | Strem Chemicals | Air-sensitive. Handle under an inert atmosphere. |
| Potassium phosphate, tribasic (K₃PO₄) | Anhydrous, ≥98% | Fisher Scientific | Store in a desiccator. |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | |
| Deionized Water | Degassed prior to use. | ||
| Diethyl ether | ACS grade | VWR | For extraction. |
| Saturated sodium bicarbonate solution | For washing. | ||
| Brine (saturated NaCl solution) | For washing. | ||
| Anhydrous magnesium sulfate (MgSO₄) | For drying. | ||
| Celite® | For filtration. | ||
| Equipment | |||
| Three-neck round-bottom flask | Sized appropriately for the reaction scale. | ||
| Reflux condenser | |||
| Magnetic stirrer and stir bar | |||
| Heating mantle with temperature controller | |||
| Inert gas (Nitrogen or Argon) supply | |||
| Schlenk line or glovebox | For handling air-sensitive reagents. | ||
| Separatory funnel | |||
| Rotary evaporator | |||
| Flash chromatography system | For purification. |
Safety Precautions
-
3-Methoxyphenylboronic acid: May cause skin and serious eye irritation.[5] Avoid inhalation of dust.[6] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Cyclopropyl bromide: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation. Handle in a well-ventilated fume hood away from ignition sources.
-
Palladium catalyst and phosphine ligand: Handle in an inert atmosphere to prevent degradation. Phosphine ligands can be toxic and should be handled with care.
-
Solvents: Toluene and diethyl ether are flammable. Perform the reaction and workup in a well-ventilated fume hood.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3-methoxyphenylboronic acid (1.0 eq), potassium phosphate (3.0 eq), and a stir bar.
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
-
Reagent Addition:
-
Under a positive flow of nitrogen, add palladium(II) acetate (0.02 eq) and tricyclohexylphosphine (0.04 eq).
-
Add anhydrous toluene to the flask to achieve a concentration of approximately 0.5 M with respect to the 3-methoxyphenylboronic acid.
-
Begin vigorous stirring to form a suspension.
-
Add degassed deionized water (approximately 10% of the toluene volume).
-
Finally, add cyclopropyl bromide (1.5 eq) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with toluene.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford m-cyclopropylanisole as a colorless oil.
-
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
GC-MS: To determine the purity and confirm the molecular weight.
-
FTIR: To identify characteristic functional groups.
Process Visualization
Reaction Workflow
Caption: Scalable workflow for m-cyclopropylanisole synthesis.
Suzuki-Miyaura Catalytic Cycle
Sources
- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 2. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. fishersci.com [fishersci.com]
- 6. angenechemical.com [angenechemical.com]
Precision Cyclopropanation of m-Allylanisole: The Furukawa Modification
Application Note & Protocol
Executive Summary
Objective: To provide a robust, scalable alternative to the classic Simmons-Smith (Zn-Cu couple) cyclopropanation for the conversion of m-allylanisole (1-allyl-3-methoxybenzene) to 1-(cyclopropylmethyl)-3-methoxybenzene.
The Challenge: The traditional Simmons-Smith reaction relies on a heterogeneous Zinc-Copper couple. This method suffers from variable induction periods, reproducibility issues caused by zinc surface activation, and the formation of insoluble clumps that impede stirring.
The Solution: The Furukawa Modification utilizes diethylzinc (
Mechanistic Insight
The Furukawa modification avoids the surface-dependency of metallic zinc. The active species is generated in situ via iodine-zinc exchange.
The Active Species
Unlike the classic method which forms iodomethylzinc iodide (
The Transition State
The reaction proceeds through a concerted "butterfly" transition state. The zinc carbenoid acts as an electrophile, coordinating with the electron-rich alkene of m-allylanisole. The m-methoxy group, while less directing than an ortho substituent, contributes to the overall electron density of the aromatic ring, slightly activating the terminal alkene compared to a neutral benzene ring.
Figure 1: Mechanistic pathway of the Furukawa-modified Simmons-Smith reaction showing the generation of the homogeneous carbenoid species.
Detailed Experimental Protocol
Reagents & Equipment
-
Substrate: m-Allylanisole (1 equiv.)
-
Carbenoid Source: Diethylzinc (1.0 M in hexanes, 2.2 equiv.), Diiodomethane (2.4 equiv.)
-
Solvent: Dichloromethane (DCM), anhydrous (0.2 M concentration relative to substrate). Note: DCM is preferred over ether for Furukawa conditions to prevent strong coordination to Zinc which can retard reactivity.
-
Equipment: Flame-dried round-bottom flask, magnetic stir bar, argon balloon/line, pressure-equalizing addition funnel.
Step-by-Step Methodology
Phase 1: Setup and Inertion
-
Drying: Flame-dry a 2-neck round-bottom flask under vacuum. Backfill with Argon. Repeat 3 times.
-
Solvation: Add m-allylanisole (1.0 equiv) and anhydrous DCM via syringe. Cool the system to 0°C using an ice bath.
Phase 2: Carbenoid Generation (The Critical Step)
-
Diethylzinc Addition: Add
(1.0 M in hexanes, 2.2 equiv) dropwise over 10 minutes.-
Caution:
is pyrophoric.[1] Ensure the needle tip is submerged in the headspace gas or solvent to avoid exposure to air.
-
-
Diiodomethane Addition: Add
(2.4 equiv) dropwise via syringe or addition funnel over 20 minutes.-
Observation: A white precipitate (
/ethylzinc salts) typically forms, and the solution may fume slightly. This is normal. -
Control: Maintain temperature at 0°C during addition to prevent runaway exotherms.
-
Phase 3: Reaction and Quench
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.
-
Monitoring: Check TLC (Hexanes/EtOAc 95:5). The starting alkene (
) should disappear; product ( ) is slightly less polar or very similar—staining with is required (product does NOT stain, starting material turns brown).
-
-
Quenching: Cool back to 0°C. Slowly add saturated aqueous
.-
Safety: Vigorous gas evolution (ethane) will occur. Add dropwise until bubbling ceases.
-
Phase 4: Workup
-
Separation: Transfer to a separatory funnel. Extract aqueous layer with DCM (3x).
-
Iodine Removal: Wash combined organics with saturated aqueous
(Sodium Thiosulfate) to remove iodine (indicated by the disappearance of purple/brown color). -
Drying: Wash with brine, dry over
, filter, and concentrate in vacuo.
Figure 2: Operational workflow for the Furukawa cyclopropanation. Red nodes indicate high-hazard steps.
Quality Control & Data Analysis
NMR Validation
The conversion is best monitored by the disappearance of the olefinic protons and the appearance of the highly shielded cyclopropane ring protons.
Table 1: 1H NMR Diagnostic Signals (CDCl3, 400 MHz)
| Moiety | Starting Material (m-Allylanisole) | Product (Cyclopropylmethyl-anisole) | Shift ( |
| Alkene (-CH=) | 5.80–6.00 ppm (m, 1H) | Absent | Disappears |
| Terminal (=CH2) | 5.00–5.15 ppm (m, 2H) | Absent | Disappears |
| Cyclopropane (CH) | N/A | 0.80–1.00 ppm (m, 1H) | New Signal |
| Cyclopropane (CH2) | N/A | 0.15–0.55 ppm (m, 4H) | New Signal (High Field) |
| Benzylic (CH2) | ~3.35 ppm (d) | ~2.50 ppm (d) | Upfield Shift |
| Methoxy (-OMe) | ~3.80 ppm (s) | ~3.80 ppm (s) | Unchanged |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Old | Titrate |
| Purple Product | Residual Iodine ( | Wash organic layer twice with sat. |
| Violent Quench | Excess unreacted | Quench at -10°C, dilute with excess DCM before adding |
| No Reaction | Temperature too low. | Furukawa reagents are less active at -78°C. Ensure reaction warms to RT or reflux gently (40°C) if sluggish. |
Safety Directives (Self-Validating System)
-
Pyrophoric Handling: Diethylzinc ignites immediately upon contact with air.
-
Protocol: Use long needles and gas-tight syringes. Flush all needles with argon before and after use. Keep a bucket of sand nearby to smother small spills (do NOT use water).
-
-
Exotherm Control: The formation of the zinc carbenoid (Step 4) is exothermic.[2]
-
Protocol: Never add
rapidly. If the solvent boils, stop addition immediately and cool.
-
-
Waste Disposal: The aqueous waste contains Zinc and Iodine. Collect in a dedicated heavy metal waste container, kept at basic pH to prevent
sublimation.
References
-
Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 81(16), 4256–4264. Link
-
Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide.[3] Tetrahedron, 24(1), 53–58. Link
-
Charette, A. B., & Beauchemin, A. (2001).[4] Simmons-Smith Cyclopropanation Reaction.[1][4][5][6][7][8] Organic Reactions, 58, 1–415. Link
-
Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. Link
Sources
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simmons-Smith Cyclopropanation Reaction | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Introduction of Cyclopropyl Motifs onto Electron-Rich Benzenes
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Cyclopropyl Motif - A Small Ring with a Big Impact in Medicinal Chemistry
The cyclopropane ring, a seemingly simple three-membered carbocycle, has emerged as a privileged structural motif in modern drug discovery.[1] Its unique conformational properties and electronic nature, stemming from significant ring strain (approximately 27 kcal/mol), impart profound effects on the physicochemical and pharmacological properties of a molecule.[2] When appended to an aromatic core, the cyclopropyl group can act as a "bioisostere" for various functional groups, modulate metabolic stability, improve membrane permeability, and enhance binding affinity to biological targets.[3][4] Consequently, the development of robust and efficient methods for the direct cyclopropanation of electron-rich aromatic systems is of paramount importance to medicinal chemists and process development scientists.
This comprehensive guide provides an in-depth overview of contemporary reagents and protocols for the introduction of cyclopropyl motifs onto electron-rich benzenes and related heterocycles. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights to aid in reaction optimization and troubleshooting.
I. Transition-Metal Catalyzed Cyclopropanation of Arenes with Diazo Compounds: A Workhorse Methodology
The reaction of a metal carbene, generated from a diazo compound in the presence of a transition-metal catalyst, with an aromatic ring represents a powerful and versatile strategy for cyclopropanation.[5] This approach often proceeds via a dearomative pathway, where the aromaticity of the benzene ring is transiently disrupted to form the cyclopropane ring.
A. Rhodium and Copper Catalysis: Pioneering the Field
Rhodium(II) and copper(I) complexes are among the most extensively studied catalysts for this transformation.[6] They react with diazo compounds, such as ethyl diazoacetate (EDA) or diazomalonates, to generate a metal-bound carbene intermediate. This electrophilic species can then be intercepted by an electron-rich arene.
The general mechanism involves the formation of a metal carbene, which then undergoes a formal [2+1] cycloaddition with the aromatic substrate. The choice of catalyst and ligands is crucial for controlling the efficiency and selectivity of the reaction.[7]
Diagram: Generalized Mechanism for Rhodium-Catalyzed Arene Cyclopropanation
Caption: Rhodium-catalyzed cyclopropanation of an electron-rich benzene.
Protocol 1: Rhodium-Catalyzed Cyclopropanation of N-Boc-Pyrrole
This protocol details the monocyclopropanation of an electron-rich heterocycle, N-Boc-pyrrole, using a rhodium catalyst. Controlling the stoichiometry is key to preventing dicyclopropanation.[8]
Materials:
-
N-Boc-pyrrole
-
Ethyl diazoacetate (EDA)
-
Rh₂(OAc)₄ (Rhodium(II) acetate dimer)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add N-Boc-pyrrole (1.0 equiv) and anhydrous DCM (to make a 0.1 M solution).
-
Add Rh₂(OAc)₄ (0.01 equiv) to the solution and stir until it dissolves.
-
In a separate syringe, prepare a solution of ethyl diazoacetate (1.1 equiv) in anhydrous DCM.
-
Using a syringe pump, add the EDA solution to the reaction mixture over a period of 4 hours at room temperature. The slow addition is crucial to maintain a low concentration of the diazo compound and suppress side reactions.
-
After the addition is complete, allow the reaction to stir for an additional 12 hours at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired cyclopropanated product.
Expected Outcome: The monocyclopropanated product should be obtained in good yield. The stereochemistry of the product will depend on the specific substrate and catalyst used.
Troubleshooting:
-
Low Yield: Ensure all reagents and solvents are anhydrous. The diazo compound may have degraded; it is often best to use freshly prepared or recently purchased material.
-
Formation of Dicyclopropanated Product: Decrease the equivalents of EDA or shorten the reaction time. A bulkier catalyst may also improve selectivity for monocyclopropanation.[8]
B. Gold Catalysis: Intramolecular Cyclopropanation for Polycyclic Architectures
Gold catalysts have shown remarkable efficacy in intramolecular cyclopropanation reactions, particularly in the synthesis of complex polycyclic systems.[9] These reactions often proceed through the formation of a gold carbene from a tethered alkyne precursor.
Diagram: Gold-Catalyzed Intramolecular Cyclopropanation Workflow
Caption: Workflow for gold-catalyzed intramolecular arene cyclopropanation.
II. Dearomative Cyclopropanation with Sulfur Ylides
An alternative, metal-free approach for the cyclopropanation of certain electron-rich aromatic systems involves the use of sulfur ylides.[10][11] This method is particularly effective for activated N-heteroarenes, such as quinolinium salts. The reaction proceeds through a dearomative addition of the sulfur ylide to the activated heterocycle.
Protocol 2: Dearomative Cyclopropanation of a Quinolinium Salt with a Sulfur Ylide
This protocol provides a general procedure for the cyclopropanation of an activated N-heterocycle.
Materials:
-
N-Phenacylquinolinium bromide (or other activated quinolinium salt)
-
Dimethylsulfoxonium methylide (prepared in situ from trimethylsulfoxonium iodide and a strong base like NaH)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add trimethylsulfoxonium iodide (1.2 equiv) and anhydrous DMSO.
-
Carefully add sodium hydride (1.2 equiv) portion-wise to the suspension at room temperature. The mixture will become clear upon formation of the ylide. Stir for 1 hour.
-
In a separate flask, dissolve the N-phenacylquinolinium bromide (1.0 equiv) in anhydrous DMSO.
-
Slowly add the solution of the quinolinium salt to the solution of the sulfur ylide at room temperature.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the cyclopropane-fused dihydroquinoline.
Expected Outcome: The dearomatized, cyclopropanated product should be obtained in moderate to good yield.
Troubleshooting:
-
No Reaction: Ensure the sulfur ylide was successfully formed. The use of anhydrous solvents and reagents is critical. The N-heterocycle may not be sufficiently activated.
-
Complex Mixture of Products: The reaction may be sensitive to temperature. Running the reaction at a lower temperature may improve selectivity.
III. Data Summary and Comparison of Methods
| Method | Catalyst/Reagent | Substrate Scope | Key Advantages | Key Limitations |
| Rhodium/Copper Catalysis | Rh₂(OAc)₄, Cu(I) complexes / Diazo compounds | Electron-rich arenes and heterocycles (e.g., pyrroles, indoles) | Well-established, broad substrate scope, potential for asymmetric catalysis.[6][8] | Use of potentially explosive and toxic diazo compounds, challenges in controlling mono- vs. di-cyclopropanation.[8] |
| Gold Catalysis | Au(I) complexes / Tethered alkynes | Arenes with tethered alkynes | Excellent for intramolecular reactions, synthesis of complex polycyclic systems.[9] | Primarily limited to intramolecular reactions. |
| Sulfur Ylide Addition | Sulfur ylides / Activated N-heteroarenes | Activated N-heterocycles (e.g., quinolinium, pyridinium salts) | Metal-free, good for specific heterocyclic systems.[10][11] | Requires an activated substrate, limited to certain classes of heterocycles. |
IV. Conclusion and Future Outlook
The introduction of cyclopropyl motifs onto electron-rich benzenes and their heterocyclic counterparts is a rapidly evolving field in synthetic organic chemistry. Transition-metal catalysis, particularly with rhodium, copper, and gold, offers a versatile platform for these transformations, with ongoing research focused on the development of more active, selective, and enantioselective catalyst systems. Metal-free approaches, such as the use of sulfur ylides, provide valuable alternatives for specific substrate classes. As the demand for novel molecular architectures in drug discovery continues to grow, the development of innovative cyclopropanation methodologies will undoubtedly remain a key area of research.
References
-
Direct cyclopropanation of activated N-heteroarenes via site- and stereoselective dearomative reactions. Chemical Science.
-
Metal-catalyzed cyclopropanations. Wikipedia.
-
Metal-catalysed C-C bond formation at cyclopropanes. PubMed.
-
Cyclopropanation. Wikipedia.
-
Stereoselective Cyclopropanation Reactions. Chemical Reviews.
-
Intramolecular cyclopropanation of phenol or aniline derived benzoyl... ResearchGate.
-
TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. University of Kansas.
-
Cyclopropanation of Alkenes Carbene via Haloform and Simmons Smith Reactions. Leah4sci.com.
-
11.3.5 Cyclopropanation of Alkenes. Chemistry LibreTexts.
-
Copper(I)-Catalyzed Enyne Oxidation/Cyclopropanation: Divergent and Enantioselective Synthesis of Cyclopropanes. Organic Letters.
-
Gold(I)-Catalyzed Tandem 1,2-Indole Migration–Cyclopropanation Reactions of 3‑Propargylindoles with Olefins. PubMed Central.
-
Cyclopropanation via Metal Carbenes/Carbenoids – Including Chiral Transfer. WordPress.
-
Recent Synthetic Advances on the Use of Diazo Compounds Catalyzed by Metalloporphyrins. PubMed Central.
-
Synthesis of Benzonorcaradienes by Gold(I)-Catalyzed [4+3] Annulation. Journal of the American Chemical Society.
-
Synthesis of cyclopropanes. Organic Chemistry Portal.
-
Cyclopropanation of Alkenes. Master Organic Chemistry.
-
Synthesis Workshop: Cyclopropanation via Radical Carbenoids with Dr. Ana García Herraiz (Episode 85). YouTube.
-
[2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles. Journal of the American Chemical Society.
-
Carbenes Part 2: Cyclopropanation, C-H Insertion, and the Bamford-Stevens Reaction. YouTube.
-
Copper-Catalyzed 1,3-Aminocyclization of Cyclopropanes as a Rapid Entry to γ-Amino Heterocycles. Organic Letters.
-
Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Practical Enantioselective Synthesis of the Four Stereoisomers of 2-Phenylcyclopropan-1-amino Acid. Journal of the American Chemical Society.
-
Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. PubMed.
-
Visible-light enabled synthesis of cyclopropane-fused indolines via dearomatization of indoles. Organic Chemistry Frontiers.
-
Rh(II)-Catalyzed Monocyclopropanation of Pyrroles and Its Application to the Synthesis Pharmaceutically Relevant Compounds. Organic Letters.
-
Direct cyclopropanation of activated N-heteroarenes via site- and stereoselective dearomative reactions. Chemical Science.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Metal-catalysed C-C bond formation at cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hammer.purdue.edu [hammer.purdue.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 7. Recent Synthetic Advances on the Use of Diazo Compounds Catalyzed by Metalloporphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Direct cyclopropanation of activated N-heteroarenes via site- and stereoselective dearomative reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct cyclopropanation of activated N-heteroarenes via site- and stereoselective dearomative reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Cyclopropylboronic Acid Stability & Storage
Ticket ID: CPBA-STAB-001 Status: Active Department: Chemical Stability & Application Science
Executive Summary: The Instability Paradox
Cyclopropylboronic acid (CPBA) presents a unique challenge in medicinal chemistry. Unlike stable aryl boronic acids, CPBA possesses significant ring strain (~27.5 kcal/mol) and a C(sp³)-B bond that is susceptible to both oxidative cleavage and protodeboronation.
Users frequently report the reagent turning into a "waxy goo" or observing low yields in Suzuki-Miyaura couplings. This is often due to a misunderstanding of its dual-decomposition modes :
-
Reversible Dehydration: Formation of the boroxine (anhydride) trimer.
-
Irreversible Degradation: Protodeboronation (C-B bond cleavage).
This guide provides the protocols to distinguish between these states, prevent degradation, and rescue compromised reagents.
Module 1: Diagnostic & Troubleshooting
Q: My Cyclopropylboronic acid has turned into a sticky wax. Is it ruined?
A: Not necessarily. This is the most common support ticket we receive. CPBA is hygroscopic.[1][2] The "wax" state usually indicates a mixture of the free boronic acid, the boroxine (trimer), and water.
-
The Good News: Boroxine formation is reversible. The trimer is often chemically competent in cross-couplings, sometimes even more reactive.
-
The Bad News: You cannot rely on the molecular weight of the monomer (85.90 g/mol ) for stoichiometry. Using the wax as-is without correction often leads to under-loading the catalyst, resulting in incomplete conversion.
Diagnostic Protocol (1H NMR): Run a quantitative NMR in DMSO-d6.
-
Monomer Signal: Look for the broad -B(OH)₂ singlets around 7.0–8.0 ppm.
-
Decomposition (Protodeboronation): Look for the evolution of cyclopropane (gas, usually lost) or oxidized byproducts (cyclopropanol signals).
-
Purity Calculation: If the cyclopropyl ring protons (0.4–0.9 ppm) are intact but the -OH integration is low, you have the boroxine. Recalculate your loading based on the effective boron content, or re-crystallize.
Q: Why are my yields inconsistent even with fresh reagent?
A: This is likely due to Protodeboronation competing with the Transmetalation step. In the presence of base (essential for Suzuki coupling) and water, CPBA forms a boronate anion. While this anion is the active species for coupling, it is also the intermediate that undergoes hydrolytic cleavage (protodeboronation).[3]
The Mechanism of Failure:
The diagram below illustrates the kinetic competition. If
Module 2: Storage Protocols
To prevent the pathway shown above (red arrows), strict control of water and temperature is required.
Protocol A: The Cryo-Desiccation Standard (Recommended)
This protocol extends shelf-life from <3 months to >12 months.
| Parameter | Specification | Rationale |
| Temperature | -20°C | Arrhenius suppression of hydrolysis rates. |
| Atmosphere | Argon / Nitrogen | Prevents oxidative cleavage of the C-B bond. |
| Container | Teflon-taped Glass or PP | Boronic acids can etch glass over years; tight seal prevents moisture ingress. |
| Desiccant | P₂O₅ or Activated Sieves | Essential. Even trace moisture triggers the autocatalytic decomposition cycle. |
Step-by-Step:
-
Flush the vial with Argon for 30 seconds before closing.
-
Seal the cap with Parafilm or electrical tape.
-
Place the vial inside a secondary jar containing a packet of activated desiccant.
-
Store in a non-auto-defrosting freezer (fluctuating temps cause condensation).
Module 3: Advanced Stabilization (Derivatization)
If your workflow requires long-term storage or high-temperature coupling, the free acid is often unsuitable. We recommend converting CPBA to a MIDA Boronate or Potassium Trifluoroborate .
Decision Matrix: When to Derivatize
Why MIDA?
The N-methyliminodiacetic acid (MIDA) ligand rehybridizes the boron from
-
Stability: CP-MIDA is stable on the benchtop under air indefinitely.
-
Release: The active boronic acid is "slow-released" using mild aqueous base (e.g., K₃PO₄), which matches the rate of transmetalation and minimizes the concentration of free boronic acid available for decomposition.
References
-
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[4][5][6] Wiley-VCH. [Overview of boronic acid stability and equilibrium].
-
Gillis, E. P., & Burke, M. D. (2007). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Source for MIDA stabilization mechanism].
- Molander, G. A., & Ellis, N. (2001). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. [Source for BF3K stability].
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation.[7][8][9] Journal of the American Chemical Society. [Detailed kinetic study of protodeboronation mechanisms].
- Sigma-Aldrich (Merck).MIDA Boronates Technical Guide.
Sources
- 1. fishersci.be [fishersci.be]
- 2. laballey.com [laballey.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. audreyli.com [audreyli.com]
- 6. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation [agris.fao.org]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
optimizing yield of Suzuki coupling for sterically hindered cyclopropylarenes
This guide serves as a specialized technical support interface for researchers encountering low yields in the synthesis of sterically hindered cyclopropylarenes. It moves beyond generic advice to address the specific kinetic bottlenecks of coupling secondary, strained alkyl-boron species with hindered aryl halides.
Current Ticket: Optimizing Yield for Sterically Congested Systems
Status: Open Assigned Specialist: Senior Application Scientist Core Issue: Kinetic competition between transmetalation (productive) and protodeboronation (destructive) in sterically hindered regimes.
The Mechanic's Diagnosis: Why Your Reaction Failed
In standard Suzuki couplings, the rate-determining step is often oxidative addition. However, when coupling cyclopropylboronic acids with ortho-substituted (hindered) aryl halides , the bottleneck shifts.
The steric bulk of the aryl halide hinders the approach of the boronate species during transmetalation. Because the cyclopropyl group is a secondary alkyl center, it is inherently slower to transmetalate than primary alkyls or aryls. This delay creates a "death valley" in the catalytic cycle where the boronate species sits exposed to the basic, aqueous environment, leading to protodeboronation before it can couple.
Visualizing the Failure Mode
The following diagram illustrates the kinetic competition. To maximize yield, you must accelerate
Caption: Kinetic competition between productive transmetalation and destructive protodeboronation in hindered systems.
The "Gold Standard" Protocols
Do not rely on Pd(PPh3)4 or Pd(dppf)Cl2 for these substrates. They lack the steric bulk to force reductive elimination and the electron richness to facilitate oxidative addition at the low temperatures required to prevent boronate decomposition.
Protocol A: The High-Activity Precatalyst Method
Best for: Valuable substrates where speed is critical. Rationale: Uses Buchwald G4 Precatalysts (XPhos or RuPhos). These generate the active mono-ligated Pd(0) species at low temperatures, minimizing the thermal window for protodeboronation [1, 2].
| Parameter | Recommendation | Technical Rationale |
| Catalyst | XPhos Pd G4 (or RuPhos Pd G4) | Bulky biaryl ligands create a "pocket" that facilitates coupling of hindered centers while preventing |
| Loading | 2.0 - 5.0 mol% | Higher loading ensures the reaction completes before the boronate reservoir degrades. |
| Solvent | Toluene : Water (10:1) | Biphasic systems protect the boronate. The boronic acid remains largely in the organic phase, entering the aqueous interface only as needed. |
| Base | K3PO4 (3.0 equiv) | Mild buffering capacity compared to carbonates/hydroxides; reduces base-catalyzed deboronation. |
| Temp | 80°C - 100°C | High enough to drive transmetalation, but G4 catalysts allow this to be lower than the 120°C often needed for Gen-1 catalysts. |
Step-by-Step Workflow:
-
Charge a reaction vial with Aryl Halide (1.0 equiv), Cyclopropylboronic acid (1.5 equiv), and K3PO4 (3.0 equiv).
-
Add XPhos Pd G4 (2-5 mol%).
-
Seal and purge with Argon/Nitrogen for 5 minutes (Oxygen kills the active L-Pd(0) species).
-
Add degassed Toluene and Water (10:1 ratio) via syringe.
-
Heat to 80°C with vigorous stirring (1000 rpm). Note: Fast stirring is crucial in biphasic systems to maximize interfacial surface area.
Protocol B: The Slow-Release Strategy (MIDA Boronates)
Best for: Extremely unstable cyclopropyl species or when Protocol A yields <30%. Rationale: MIDA (N-methyliminodiacetic acid) boronates are protected and do not transmetalate directly. They slowly hydrolyze to release the active boronic acid in situ. This keeps the concentration of free boronic acid low ("low standing crop"), statistically favoring coupling over decomposition [3, 4].
| Parameter | Recommendation | Technical Rationale |
| Boron Source | Cyclopropyl MIDA boronate | Air-stable; releases active species slowly. |
| Catalyst | XPhos Pd G2/G4 | Compatible with the slow-release kinetics. |
| Solvent | THF : Water (10:1) | THF is required to solubilize the MIDA boronate. |
| Base | K3PO4 (6.0 equiv) | Higher base load required: 3 equiv to hydrolyze the MIDA cage, 3 equiv for the Suzuki cycle. |
Troubleshooting Guide & FAQs
Visual Decision Tree: Diagnosing Low Yields
Caption: Decision matrix for troubleshooting Suzuki coupling failures based on crude mixture analysis.
Frequently Asked Questions
Q1: My cyclopropyl boronic acid disappears, but I only get back starting material (Aryl Halide). What happened? A: This is classic Protodeboronation . The boronic acid hydrolyzed to cyclopropane and boric acid faster than the palladium catalyst could use it.
-
Fix: Switch to Protocol B (MIDA Boronate) . The slow release ensures that whenever a boronic acid molecule is liberated, an active Palladium species is waiting for it. Alternatively, increase the boronate equivalents to 2.0-3.0.
Q2: Why recommend XPhos/RuPhos over SPhos? A: While SPhos is excellent, XPhos and RuPhos are structurally bulkier. In sterically hindered couplings (e.g., ortho-substituted arenes), this bulk is counter-intuitive but necessary. It forces the palladium center to adopt a monoligated L-Pd(0) state, which is exponentially more reactive toward oxidative addition than the bis-ligated resting states common with smaller ligands [1, 5].
Q3: Can I use Potassium Trifluoroborates (BF3K) instead? A: Yes. Cyclopropyl BF3K salts are generally more stable than boronic acids.
-
Protocol Adjustment: Use CPME (Cyclopentyl methyl ether) / Water or MeOH / Water as solvent. BF3K salts require a hydrolysis step (often acid-catalyzed or slow equilibrium) to become active. They behave similarly to MIDA boronates in terms of "slow release" but are often less soluble in strictly non-polar solvents [6].
Q4: Is "Ring Opening" a major concern? A: In standard Pd(0)/Pd(II) cycles, ring opening is rare unless you are using radical-based conditions (like Photoredox/Ni). However, if you observe linear alkyl products, it suggests a radical pathway or acid-catalyzed ring opening. Ensure your base (K3PO4) is buffering the pH effectively to prevent acid-catalyzed degradation [3].
References
-
Buchwald, S. L., et al. (2013). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2][3][4][5][6][7] Accounts of Chemical Research.[1] Link
-
Sigma-Aldrich. (2023). G3 and G4 Buchwald Precatalysts User Guide.Link
-
Burke, M. D., et al. (2009).[4] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[4] Journal of the American Chemical Society.[1][8][9] Link[4]
-
Lloyd-Jones, G. C., et al. (2016).[9] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation.[10] Journal of the American Chemical Society.[1][8][9] Link
-
WuXi AppTec. (2022). Chemical Insights: How to Wisely Design Conditions for Buchwald-Hartwig Couplings.Link
-
Molander, G. A., et al. (2010). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Cyclopropyl- and Cyclobutyltrifluoroborates. Journal of Organic Chemistry.[1] Link
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
avoiding cyclopropyl ring opening under acidic reaction conditions
Topic: Preserving Cyclopropyl Integrity Under Acidic Conditions
Welcome to the Cyclopropane Stability Hub. This guide is engineered for medicinal chemists and process scientists encountering unexpected ring opening or rearrangement of cyclopropyl moieties during acidic protocols (e.g., deprotection, condensation).[1] The cyclopropane ring, with its high strain energy (~27.5 kcal/mol) and unique "banana bond" character (Walsh orbitals), behaves electronically similar to an alkene, making it susceptible to electrophilic attack by protons and Lewis acids.[1]
Module 1: The Diagnostic Framework (Mechanism)
Q: Why is my cyclopropane ring opening even with "standard" acids?
A: The failure is likely driven by Walsh Orbital Protonation or Cyclopropylcarbinyl Rearrangement .[1] Unlike normal alkanes, the C-C bonds in cyclopropane are bent (inter-orbital angle ~104°), exposing electron density (Walsh orbitals) to the periphery.[1] This makes the ring a weak nucleophile.
-
Direct Ring Protonation: Strong Bronsted acids can protonate the ring edge or corner, forming a non-classical carbonium ion which rapidly relieves strain by opening to a propyl cation.[1]
-
Cyclopropylcarbinyl Rearrangement (The "Hidden" Trap): If your acid generates a carbocation adjacent to the ring (e.g., deprotection of a cyclopropyl-amine or alcohol), the ring electrons will hyperconjugate with the empty p-orbital. This leads to the "cyclopropylcarbinyl cation," which exists in equilibrium with the cyclobutyl and homoallyl cations.[1]
Visualization: The Failure Pathway
The following diagram illustrates the kinetic competition between stability and rearrangement.
Figure 1: The mechanistic divergence of the cyclopropylcarbinyl cation. Acidic removal of a leaving group (X) generates a cation that rapidly rearranges unless kinetically trapped.
Module 2: Troubleshooting & Protocols
Scenario A: N-Boc Deprotection of Cyclopropylamines
Issue: Standard TFA/DCM conditions lead to ring opening or decomposition. Root Cause: The transient carbamic acid or ammonium species generated by TFA is too acidic, or the reaction temperature allows thermodynamic rearrangement.[1]
Protocol 1: The Zinc Bromide "Soft" Deprotection
This method uses a Lewis acid (ZnBr₂) rather than a Bronsted acid, avoiding free proton generation that attacks the Walsh orbitals.
Reagents:
-
Substrate (N-Boc cyclopropylamine)
-
Zinc Bromide (ZnBr₂, anhydrous)[1]
-
Dichloromethane (DCM)
Step-by-Step:
-
Preparation: Dissolve the N-Boc substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Addition: Add ZnBr₂ (2.0 – 3.0 equiv) in one portion.
-
Reaction: Stir vigorously at Room Temperature for 12–24 hours. The reaction is heterogeneous.
-
Quench: Add water carefully. The ZnBr₂ will dissolve into the aqueous layer.[1]
-
Workup: Basify the aqueous layer with Na₂CO₃ and extract with DCM.[1]
Why it works: ZnBr₂ coordinates to the Boc carbonyl oxygen, facilitating cleavage via a mechanism that does not generate a high concentration of free protons, preserving the acid-sensitive ring [1, 5].[1]
Protocol 2: The Kinetic TMSCl/MeOH Method
If ZnBr₂ is too slow, use in situ generated HCl.[1] This is often milder than TFA because the HCl is generated anhydrously and consumed immediately.
Step-by-Step:
-
Dissolve substrate in dry Methanol (MeOH).[1]
-
Cool to 0°C (Critical step to prevent kinetic opening).
-
Add Trimethylsilyl Chloride (TMSCl) dropwise (5–10 equiv).
-
Stir at 0°C for 1–2 hours.
-
Concentrate in vacuo immediately upon completion. Do not let it sit.
Scenario B: Lewis Acid Catalyzed Transformations
Issue: Using Lewis Acids (e.g., for Friedel-Crafts or condensations) causes ring opening.[1][7][8][9] Root Cause: Strong Lewis acids (AlCl₃, TiCl₄) coordinate strongly to the ring or adjacent donors, triggering "Push-Pull" ring opening, especially in Donor-Acceptor (D-A) cyclopropanes.[1]
Data Table: Lewis Acid Compatibility Matrix
| Lewis Acid Class | Examples | Compatibility | Risk Factor | Recommended Use |
| Hard/Strong | AlCl₃, TiCl₄, BBr₃ | Unsafe | High | Avoid. Causes immediate ring opening/polymerization.[1] |
| Borderline | BF₃[1]·OEt₂, SnCl₄ | Substrate Dependent | Moderate | Use only at -78°C. |
| Soft/Mild | ZnBr₂, InBr₃, Yb(OTf)₃ | Safe | Low | Preferred for functionalization (e.g., condensations).[1] |
| Scavengers | TMSOTf | Variable | High | Can trigger rearrangement if nucleophiles are present.[1] |
Key Insight: For D-A cyclopropanes, avoid Lewis acids that can chelate both the donor and acceptor simultaneously, as this maximizes strain on the C-C bond [2, 6].[1]
Module 3: Decision Framework
Use this flowchart to select the correct deprotection or reaction strategy based on your substrate's electronic profile.
Figure 2: Strategic decision tree for selecting reagents based on substrate electronics.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use aqueous HCl if I keep the temperature low? A: Generally, no .[1] Water acts as a nucleophile.[1] Once the acid protonates the ring or the adjacent cation forms, water will trap it immediately to form the ring-opened alcohol (homoallyl alcohol). Anhydrous conditions (e.g., HCl in Dioxane or MeOH) are strictly preferred to prevent nucleophilic trapping [3].[1]
Q: My cyclopropyl ketone is rearranging during condensation. Why? A: This is the Cyclopropylcarbinyl Cation problem again. Protonation of the carbonyl oxygen creates a positive charge adjacent to the ring.
-
Fix: Use a mild Lewis acid like Ti(OiPr)₄ (Titanium isopropoxide) instead of Bronsted acids like pTSA. Ti(OiPr)₄ acts as a water scavenger and mild activator without generating a "hot" cation [4].
Q: Does fluorine substitution help stability? A: Yes. Replacing hydrogens with fluorine (e.g., gem-difluorocyclopropane) lowers the HOMO energy of the ring, making it less susceptible to electrophilic attack.[1] However, it also deactivates the ring toward desired functionalizations [6].[1]
References
-
Fisher Scientific. Amine Protection / Deprotection Protocols. [Link]
-
NIH / PubMed. Lewis Acid Catalyzed Cyclopropane Ring-Opening-Cyclization Cascade. [Link]
-
Master Organic Chemistry. Opening of Epoxides and Rings With Acid. [Link]
-
Royal Society of Chemistry (RSC). Cyclopropylcarbinyl cation chemistry in synthetic method development. [Link]
-
ACS Publications. Lewis Acid-Catalyzed Ring-Opening of gem-Difluorinated Cyclopropanes. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the Cyclopropylcarbinyl Cation: A Unique Carbocation - Oreate AI Blog [oreateai.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lewis Acid Catalyzed Cyclopropane Ring-Opening-Cyclization Cascade Using Thioureas as a N,N-bisnucleophile: Synthesis of Bicyclic Furo-, Pyrano-, and Pyrrololactams via a Formal [4+1]-Addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 9. Lewis‐Acid‐Catalyzed (3+2)‐Cycloadditions of Donor‐Acceptor Cyclopropanes with Thioketenes - PMC [pmc.ncbi.nlm.nih.gov]
purification of 1-cyclopropyl-3-methoxybenzene from homocoupling byproducts
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 1-cyclopropyl-3-methoxybenzene, particularly from challenging homocoupling byproducts. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods to your specific experimental context.
Understanding the Challenge: Product vs. Byproduct
The successful purification of this compound hinges on exploiting the physicochemical differences between the target molecule and its most common impurity, the homocoupling byproduct 3,3'-dimethoxybiphenyl. This byproduct typically forms during cross-coupling reactions, such as Suzuki or Kumada couplings, which are common synthetic routes to the desired product.[1]
Let's compare the key properties:
| Property | This compound (Product) | 3,3'-Dimethoxybiphenyl (Byproduct) | Implication for Separation |
| Molecular Weight | 148.20 g/mol [2] | 214.26 g/mol [3] | The significant difference in size and van der Waals forces can be exploited in chromatography. |
| Polarity (LogP) | ~2.57[2] | ~3.5[3] | The product is slightly more polar than the byproduct, a key factor for chromatographic separation. |
| Boiling Point | Not readily available | 328 °C[4] | Distillation may be a viable option, though high vacuum would be required. |
| Melting Point | Liquid at room temperature | 44-45 °C[4] | The byproduct is a solid, opening the possibility of recrystallization or crystallization from the crude oil. |
| Solubility | Soluble in common organic solvents.[5] | Soluble in many organic solvents like alcohol, benzene, and ether; practically insoluble in water.[6] | Differential solubility can be leveraged in both recrystallization and liquid-liquid extraction. |
Purification Strategy Workflow
The following diagram outlines a logical workflow for the purification of this compound.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. BENZENE, 1-CYCLOPROPYL-3-METHOXY | CAS#:54134-93-9 | Chemsrc [chemsrc.com]
- 3. 3,3'-Dimethoxybiphenyl | C14H14O2 | CID 80265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,3-二甲氧基联苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1-(Cyclopropylmethyl)-4-methoxybenzene | C11H14O | CID 6422476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,3′-Dimethoxybenzidine and Dyes Metabolized to 3,3′-Dimethoxybenzidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
troubleshooting low conversion in aryl chloride cyclopropanation
Topic: Troubleshooting Low Conversion in Aryl Chloride Cyclopropanation (Cross-Coupling) Ticket ID: #AR-CL-CYC-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Scope Definition
Clarification of Terminology: While often colloquially termed "cyclopropanation," the transformation of an aryl chloride (Ar-Cl) to an aryl cyclopropane is technically a cyclopropylation cross-coupling . True cyclopropanation involves carbene addition to an alkene. This guide focuses on the Suzuki-Miyaura and Negishi cross-coupling manifolds, which are the industry standards for functionalizing the notoriously unreactive Ar-Cl bond.
The Core Problem: Aryl chlorides possess a high bond dissociation energy (approx. 95 kcal/mol), making oxidative addition difficult. Furthermore, the cyclopropyl nucleophile (boronic acid or zinc reagent) is sterically unique and electronically sensitive, often leading to protodeboronation (hydrolysis of the C-B bond) faster than the catalytic turnover.
Module 1: Diagnostic Workflow (Start Here)
Before altering your conditions, identify the specific failure mode using this logic tree.
Figure 1: Diagnostic decision tree for isolating the root cause of low conversion in Pd-catalyzed cross-coupling.
Module 2: The "Engine" Failure (Oxidative Addition)
Symptom: Starting material (Ar-Cl) is untouched. Boron species is still present or slowly degrading. Root Cause: The Pd catalyst cannot break the Ar-Cl bond. Standard ligands (PPh3, dppf) are insufficient for unactivated aryl chlorides.
Technical Solution: Ligand Switching
You must use electron-rich, bulky phosphine ligands to facilitate oxidative addition.
-
Recommendation: Switch to Buchwald G3 or G4 Precatalysts . These ensure a 1:1 L:Pd ratio and rapid activation.
-
Top Ligand Choices:
-
XPhos: The gold standard for steric bulk and electron donation. Excellent for Ar-Cl.
-
RuPhos: Superior if the Ar-Cl is electron-rich (deactivated) or sterically hindered (ortho-substituted).
-
CataCXium A (Ad2nBuP): A robust alternative for difficult substrates.
-
Why this works: The bulky alkyl groups on these ligands force the Pd(0) species into a mono-ligated state (
Module 3: The "Fuel" Leak (Protodeboronation)
Symptom: Ar-Cl remains, but the Cyclopropylboronic acid has vanished. You may see cyclopropane gas evolution or "hydrodeboronation" byproducts. Root Cause: Cyclopropylboronic acid is notoriously unstable.[1] The C-B bond hydrolyzes rapidly in the presence of water and base, a phenomenon known as protodeboronation .
Mechanism of Failure
The cyclopropyl carbon is electron-rich. In the presence of base/water, the boronate forms an "ate" complex which, instead of transmetallating to Pd, gets protonated by water, releasing cyclopropane and killing the reaction.
Figure 2: Kinetic competition between productive transmetallation (green) and destructive protodeboronation (red).
Technical Solution: Stabilized Reagents
Stop using free Cyclopropylboronic acid. Switch to:
-
Potassium Cyclopropyltrifluoroborate (Cyclopropyl-BF3K): This salt hydrolyzes slowly, releasing the active boronic acid at a controlled rate that matches the catalytic cycle, preventing the "ate" complex accumulation.
-
MIDA Boronates: A "slow-release" protecting group strategy.
Module 4: Validated Protocols
Protocol A: The "Buchwald" Standard (Suzuki-Miyaura)
Best for: General Ar-Cl substrates.
Reagents:
-
Substrate: Aryl Chloride (1.0 equiv)
-
Nucleophile: Potassium Cyclopropyltrifluoroborate (1.5 equiv)
-
Catalyst: XPhos Pd G4 (2.0 - 5.0 mol%)
-
Base:
(3.0 equiv) - Crucial: Must be finely ground. -
Solvent: Toluene/Water (3:1 ratio) - Biphasic is essential for BF3K salts.
Procedure:
-
Charge a vial with Ar-Cl, Cyclopropyl-BF3K, XPhos Pd G4, and
. -
Seal and purge with Argon/Nitrogen (3x).
-
Add degassed Toluene and Water via syringe.
-
Heat vigorously to 100°C for 12-16 hours. Note: High agitation (1000 rpm) is required for biphasic systems.
Protocol B: The Nickel "Plan B" (Reductive Coupling)
Best for: Substrates where Pd fails or for cost reduction.
If Pd fails, Nickel often succeeds because it operates via a radical mechanism (Single Electron Transfer) that is less sensitive to the steric bulk of the cyclopropyl group.
Reagents:
-
Aryl Chloride (1.0 equiv)
-
Cyclopropyl Bromide (1.5 equiv) - Note: We use the bromide here, not boron.
-
Catalyst:
(10 mol%) -
Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%)
-
Reductant: Manganese powder (Mn0) (2.0 equiv) or Zinc dust.
-
Solvent: DMA or DMF (Anhydrous).
FAQ: Rapid Fire Troubleshooting
Q: My reaction turns black immediately. What happened? A: "Pd Black" formation. Your catalyst decomposed before entering the cycle. This usually means your ligand is not stabilizing the Pd(0) effectively or you have too much oxygen in the system.
-
Fix: Switch to a G3/G4 precatalyst (which is air-stable until activation) and ensure rigorous degassing.
Q: Can I use Cyclopropyl Zinc (Negishi) instead? A: Yes, Negishi coupling is excellent for Ar-Cl but requires strict anhydrous conditions.
-
Warning: Cyclopropyl zinc reagents are commercially available but degrade. Titrate before use. Use PEPPSI-IPr or XPhos as the ligand for Negishi on Ar-Cl.
Q: I see product, but it's the wrong isomer (ring opened).
A: Isomerization (linear alkene formation) is rare for cyclopropyl due to ring strain preventing
-
Fix: Lower the temperature to 60°C and increase reaction time.
References & Authority
-
Suzuki-Miyaura with BF3K Salts: Molander, G. A., & Gormisky, P. E. (2008). "Suzuki−Miyaura Cross-Coupling of Potassium Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl Chlorides." Journal of Organic Chemistry.
-
Buchwald Ligand Selection: Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and Heteroaryl Chlorides." Journal of the American Chemical Society.[2]
-
Protodeboronation Mechanisms: Cox, P. A., et al. (2016). "The Mechanism of Protodeboronation of Heteroaromatic Boronic Acids." Angewandte Chemie.
-
Nickel Reductive Coupling: Everson, D. A., & Weix, D. J. (2014). "Cross-Electrophile Coupling: Principles of Reactivity and Selectivity." Journal of Organic Chemistry.
-
MIDA Boronates: Knapp, D. M., et al. (2010). "Slow-Release of Unstable Boronic Acids."[3] Journal of the American Chemical Society.[2]
Sources
Technical Support Center: Palladium Residue Removal from Oily Cyclopropyl Intermediates
Welcome to our dedicated technical support center for drug discovery and development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the challenging task of removing palladium residues from complex, non-crystalline (oily) cyclopropyl intermediates. The information herein is curated to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your purification workflows.
Introduction: The Challenge of Palladium in Oily Cyclopropyl Intermediates
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly for constructing intricate molecular architectures like those containing cyclopropyl rings. However, the removal of residual palladium to levels mandated by regulatory bodies like the ICH Q3D (typically <10 ppm for oral drug products) presents a significant hurdle, especially when the desired product is an oil.[1][2] Oily intermediates preclude the use of crystallization as a primary purification method, which can otherwise be effective at purging metal impurities.[1][3] The presence of a cyclopropyl group can also introduce unique challenges due to its potential to interact with residual palladium species.
This guide is structured to address the common issues encountered during the purification of these specific and challenging substrates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My initial attempts at silica gel chromatography are failing to remove palladium to the required levels. What is happening and what are my next steps?
Answer:
This is a common issue. While silica gel chromatography is a go-to purification technique, its effectiveness for palladium removal can be limited, especially for non-polar, oily compounds.
The "Why":
-
Palladium Speciation: The residual palladium in your reaction mixture is likely not a single species. It can exist in various oxidation states (Pd(0), Pd(II)) and coordination environments.[4] Some of these species may have low affinity for silica and co-elute with your product.
-
Ligand Effects: The phosphine ligands (e.g., PPh₃, XPhos) used in the cross-coupling reaction can be oxidized, and these oxides can still be coordinated to palladium, altering its chromatographic behavior.
-
Compound Interaction: Your oily cyclopropyl intermediate might be forming a stable, soluble complex with the palladium species, effectively "shielding" it from interacting with the stationary phase.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting chromatography.
Recommended Actions:
-
Pre-treatment with an Oxidant: Before loading your crude product onto the column, consider a mild oxidative workup. This can help to convert Pd(0) species to Pd(II), which may have a higher affinity for silica. Caution: Ensure your cyclopropyl intermediate is stable to the chosen oxidant.
-
Activated Carbon Pre-treatment: Stirring the crude product solution with activated carbon before chromatography can be highly effective.[5][6] Activated carbon has a high surface area and can adsorb a wide range of palladium species.[5][6]
-
Utilize Functionalized Silica: If standard silica fails, consider using thiol-functionalized silica in a packed column or as a slurry treatment. The soft thiol groups have a high affinity for soft metals like palladium.[4][7]
Question 2: I'm considering using a scavenger. How do I choose the right one for my oily cyclopropyl intermediate?
Answer:
Choosing the right scavenger is critical and depends on several factors. There is no one-size-fits-all solution, and a screening approach is often necessary.[1][4]
The "Why":
The efficacy of a scavenger is dictated by the principles of coordination chemistry. The scavenger's functional groups must be able to displace the ligands already coordinated to the palladium and form a more stable complex that can be easily removed by filtration.
Key Considerations for Scavenger Selection:
| Scavenger Type | Functional Group | Primary Target | Advantages | Disadvantages |
| Thiol-Based | -SH | Pd(II) | High affinity for palladium, effective in various organic solvents.[4] | Can be sensitive to oxidation, potential for sulfur leaching. |
| Amine-Based | -NH₂, -NR₂ | Pd(II) | Good for scavenging palladium from polar solvents. | Can interact with acidic functional groups on the target molecule. |
| Phosphine-Based | -PR₂ | Pd(0), Pd(II) | Can be very effective, especially for Pd(0). | Can be expensive and require inert atmosphere. |
| Activated Carbon | N/A (Adsorbent) | Broad Spectrum | Cost-effective, removes a wide range of Pd species and color.[4][5][6] | Can lead to product loss due to non-specific adsorption.[7] |
| Functionalized Polymers/Resins | Thiol, Amine, etc. | Pd(0), Pd(II) | High capacity, can be used in flow chemistry setups.[8][9] | Can be more expensive, may require specific solvents for optimal performance. |
Experimental Protocol for Scavenger Screening:
-
Sample Preparation: Dissolve a known amount of your crude oily intermediate in a suitable solvent (e.g., toluene, THF, ethyl acetate) to create a stock solution.
-
Aliquotting: Distribute equal volumes of the stock solution into several vials.
-
Scavenger Addition: To each vial, add a different scavenger (e.g., thiol-silica, amine-resin, activated carbon) at a consistent weight percentage (e.g., 5 wt%). Include a control vial with no scavenger.
-
Incubation: Stir all vials at a set temperature (e.g., room temperature or 40 °C) for a defined period (e.g., 4-24 hours).[7]
-
Sampling and Analysis: At various time points, take a small aliquot from each vial, filter it, and analyze the palladium content using ICP-MS or a similar sensitive technique.[2][10]
-
Evaluation: Compare the palladium reduction efficiency of each scavenger to identify the most effective one for your system.
Question 3: My scavenger treatment was successful, but now I'm having trouble filtering the fine scavenger particles from my oily product. What can I do?
Answer:
This is a common mechanical challenge, especially with fine powders like some grades of activated carbon or silica scavengers when mixed with viscous, oily products.
The "Why":
The high viscosity of the oily product can clog the filter medium, and the fine scavenger particles can pass through standard filter paper.
Troubleshooting Filtration:
Caption: Sequential steps for improving filtration.
Step-by-Step Protocol for Effective Filtration:
-
Dilution: Dilute your oily product-scavenger mixture with a low-viscosity solvent in which your product is freely soluble (e.g., dichloromethane, ethyl acetate). This will significantly reduce the viscosity and improve flow through the filter.
-
Use of a Filter Aid: Prepare a pad of Celite® or diatomaceous earth in a Büchner funnel. A typical thickness is 1-2 cm.[11]
-
Pre-wetting: Pre-wet the Celite® pad with the same solvent used for dilution. This helps to prevent the filter aid from being disturbed when you add your mixture.
-
Filtration: Carefully pour the diluted mixture onto the Celite® pad and apply gentle vacuum.
-
Washing: Wash the filter cake with additional fresh solvent to ensure complete recovery of your product.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure to recover your purified oily product.
Question 4: Can the cyclopropyl ring itself cause complications in palladium removal?
Answer:
Yes, although less common, the cyclopropyl group can potentially interact with palladium species.
The "Why":
The C-C bonds of a cyclopropyl ring have a degree of 'pi' character, which can lead to coordination with electron-deficient metal centers like Pd(II). This interaction could form a relatively stable complex that is difficult to break apart with a scavenger.
Indicators of Potential Complications:
-
You observe that even with the most effective scavengers, a baseline level of palladium remains that you cannot reduce further.
-
You notice slight degradation of your product after prolonged exposure to the palladium catalyst at elevated temperatures.
Mitigation Strategies:
-
Minimize Reaction Time and Temperature: Do not extend the reaction time or use higher temperatures than necessary for the cross-coupling to complete.
-
Choose a Scavenger with High Affinity: A strong scavenger, like a thiol-based one, is more likely to displace the cyclopropyl group from the palladium coordination sphere.
-
Consider a Ligand Exchange Step: Before scavenging, adding a small amount of a strongly coordinating, water-soluble ligand like N-acetylcysteine followed by an aqueous wash can sometimes help to "pull" the palladium away from the organic product.[12]
Summary of Key Palladium Removal Techniques
| Method | Typical Use Case | Key Advantages | Key Considerations |
| Activated Carbon | General purpose, color removal | Cost-effective, broad-spectrum.[4][5][6] | Potential for product loss, fine particles can be hard to filter.[7] |
| Silica-Based Scavengers | When carbon is ineffective or causes product loss | High selectivity, good for flow applications.[4] | Higher cost, selection is dependent on Pd oxidation state. |
| Polymer-Based Scavengers | Large-scale or continuous processing | High capacity, easily filtered.[8][9] | Can be solvent-specific, may have lower reactivity than silica counterparts. |
| Crystallization | Not applicable for oily products | Highly effective for crystalline solids.[1] | Requires a solid product and a suitable solvent system. |
| Aqueous Washes (with additives) | When Pd can be complexed into the aqueous phase | Can be a simple and effective first pass. | Often insufficient on its own, requires a suitable water-soluble ligand.[12] |
References
-
Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [Link]
-
How to Remove Palladium in three easy steps - Biotage. [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. [Link]
-
An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II) - ACS Publications. [Link]
-
Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents | Request PDF - ResearchGate. [Link]
-
What would be a good way to kill leftover palladium from a reaction mixture? - Reddit. [Link]
-
Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [Link]
-
a) General mechanism of Pd removal using scavengers. b) Examples of... - ResearchGate. [Link]
-
Palladium catalyst recovery using scavenger resin - SpinChem. [Link]
-
Your trick to remove residual palladium : r/Chempros - Reddit. [Link]
-
Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution - ResearchGate. [Link]
-
Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 6. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. spinchem.com [spinchem.com]
- 10. arborassays.com [arborassays.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
Validation & Comparative
Benchmarking 1-Cyclopropyl-3-Methoxybenzene: 1H NMR Analysis & Structural Validation
Executive Summary
1-cyclopropyl-3-methoxybenzene (m-cyclopropylanisole) is a critical intermediate in the synthesis of diverse pharmacophores, particularly in fragment-based drug discovery (FBDD). Its structural uniqueness lies in the interplay between the electron-donating methoxy group and the strained, pseudo-pi-donating cyclopropyl ring.
This guide provides a definitive reference for the 1H NMR characterization of this molecule. Unlike standard spectral databases that often lack specific meta-substituted derivatives, this analysis benchmarks the compound against its direct precursors and isomers. We focus on distinguishing the unique meta-substitution pattern in the aromatic region and the characteristic high-field cyclopropyl multiplets, providing a robust protocol for purity assessment.
Structural Analysis & Theoretical Expectations
To accurately assign the chemical shifts, we must first understand the electronic environment. The molecule possesses two key substituents on the benzene ring in a 1,3-relationship:
-
Methoxy Group (-OCH₃): A strong
-donor (+M) and weak -acceptor (-I). It significantly shields protons at the ortho and para positions. -
Cyclopropyl Group (-C₃H₅): Acts as a weak electron donor via hyperconjugation (Walsh orbitals). It induces a unique magnetic anisotropy, shielding its own protons significantly (upfield shift).
The "Meta" Challenge
In 1,3-disubstituted benzenes, the aromatic signals often overlap. However, the combined shielding effects of the methoxy and cyclopropyl groups create a distinct "3+1" pattern:
-
H-5 is meta to both donors, making it the least shielded (most downfield).
-
H-2, H-4, and H-6 are ortho or para to the donors, shifting them upfield (6.6 – 6.9 ppm).
Comparative Chemical Shift Analysis
The following table benchmarks the target molecule against its closest structural relatives: Cyclopropylbenzene (Reference A) and Anisole (Reference B). This comparison allows for the subtraction of background signals to isolate the target peaks.
Table 1: Comparative 1H NMR Shift Data (CDCl₃, 400 MHz)
| Proton Environment | Target: this compound (Predicted) | Ref A: Cyclopropylbenzene [1] | Ref B: Anisole (Methoxybenzene) [2] | Multiplicity & Coupling (J) |
| Ar-H (H-5) | 7.15 – 7.20 ppm | 7.20 – 7.25 ppm | 7.25 – 7.30 ppm | Triplet (t), J ≈ 8.0 Hz |
| Ar-H (H-2) | 6.65 – 6.70 ppm | 7.00 – 7.10 ppm | 6.88 – 6.95 ppm | Narrow Doublet/Singlet (t), J ≈ 2.0 Hz |
| Ar-H (H-6) | 6.70 – 6.75 ppm | 7.00 – 7.10 ppm | 6.88 – 6.95 ppm | Doublet (d), J ≈ 7.5 Hz |
| Ar-H (H-4) | 6.75 – 6.80 ppm | 7.00 – 7.10 ppm | 6.88 – 6.95 ppm | Doublet of Doublets (dd), J ≈ 8.0, 2.0 Hz |
| -OCH₃ | 3.78 – 3.80 ppm | N/A | 3.80 ppm | Singlet (s) |
| Cp-CH (Methine) | 1.85 – 1.90 ppm | 1.87 ppm | N/A | Multiplet (m) |
| Cp-CH₂ (cis) | 0.90 – 0.95 ppm | 0.93 ppm | N/A | Multiplet (m) |
| Cp-CH₂ (trans) | 0.65 – 0.70 ppm | 0.67 ppm | N/A | Multiplet (m) |
Note: "cis" and "trans" refer to the relationship with the methine proton.[1] Shifts are referenced to TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).
Detailed Assignment Logic
The Aliphatic Region (0.5 – 4.0 ppm)
The aliphatic region is the "fingerprint" for the cyclopropyl moiety.
-
0.6 – 1.0 ppm: Look for two distinct multiplets integrating to 2H each. These are the methylene protons of the cyclopropyl ring.[2] The high-field nature (< 1.0 ppm) is diagnostic of the cyclopropyl ring current.
-
1.8 – 1.9 ppm: The methine proton (CH) attached to the aromatic ring appears here. It is often broader due to coupling with the ring and the methylene protons.
-
3.8 ppm: The methoxy singlet. This is a sharp, intense peak (3H). Critical Quality Attribute (CQA): If this peak is split or shifted >0.1 ppm, suspect contamination with the starting material (3-bromophenol or 3-bromoanisole).
The Aromatic Region (6.5 – 7.3 ppm)
This region confirms the meta substitution.
-
H-5 (Triplet): This proton has two ortho neighbors (H-4 and H-6), resulting in a clear triplet (
Hz). It is the only proton not significantly shielded by an ortho or para oxygen/cyclopropyl group, making it the most downfield signal. -
H-2 (The "Isolated" Proton): Located between the cyclopropyl and methoxy groups. It appears as a singlet or a finely split triplet (
Hz, meta-coupling). It is significantly shielded.[3] -
Differentiation: H-4 and H-6 are both doublets, but H-4 (ortho to OMe) is typically slightly more shielded than H-6 (ortho to Cp) due to the stronger resonance effect of the oxygen.
Experimental Protocol & Validation
Workflow Diagram
The following logic gate describes the assignment and validation process for the synthesized material.
Figure 1: Decision tree for validating the structural identity of m-cyclopropylanisole based on 1H NMR splitting patterns.
Sample Preparation Protocol
To ensure resolution of the fine meta-coupling (
-
Solvent: Use CDCl₃ (Chloroform-d) neutralized with silver foil or basic alumina if the compound is acid-sensitive (cyclopropyl rings can open in strong acid).
-
Concentration: Prepare a dilute sample (5-10 mg in 0.6 mL solvent). High concentrations can cause viscosity broadening, obscuring the H-2 fine splitting.
-
Shimming: Focus on the CHCl₃ residual peak (7.26 ppm). Ensure linewidth < 0.5 Hz.
-
Acquisition: Set D1 (Relaxation Delay) to 5 seconds to allow full relaxation of the isolated H-2 proton for accurate integration.
Troubleshooting Common Impurities
| Signal (ppm) | Multiplicity | Identity | Origin |
| 1.25 | Triplet | Ethanol/Ethyl | Reduced cyclopropyl ring (ring opening) or solvent residue. |
| 2.30 | Singlet | Toluene | Common reaction solvent. |
| 5.0 – 6.0 | Multiplet | Vinylic Protons | Ring-opening product (propenyl benzene derivative). |
| 6.9 – 7.4 | Complex | Starting Material | Unreacted 3-bromoanisole or cyclopropylbenzene. |
Expert Insight: The cyclopropyl ring is sensitive to acid. If you observe signals in the 5.0–6.0 ppm range (vinylic), your workup may have been too acidic, causing ring opening to the olefin.
References
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). SDBS Compounds and Spectral Search: Anisole. SDBS No. 404.[4] Retrieved October 26, 2023, from [Link]
-
Reich, H. J. (n.d.). WinPLT NMR Coupling Constants and Chemical Shifts. University of Wisconsin-Madison.[5] Retrieved October 26, 2023, from [Link]
-
PubChem.[6][7] (n.d.). 1-(Cyclopropylmethyl)-4-methoxybenzene Data. (Used for comparative analogue analysis). Retrieved October 26, 2023, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. reddit.com [reddit.com]
- 3. 1-CYCLOPROPYLETHANOL(765-42-4) 1H NMR [m.chemicalbook.com]
- 4. CYCLOPROPYLBENZENE(873-49-4) 1H NMR spectrum [chemicalbook.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. 1-(Cyclopropylmethyl)-4-methoxybenzene | C11H14O | CID 6422476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-(Cyclopropylmethyl)-4-methoxybenzene | 16510-27-3 | Benchchem [benchchem.com]
distinguishing meta vs para cyclopropylanisole isomers by C13 NMR
Publish Comparison Guide: Distinguishing Meta- vs. Para-Cyclopropylanisole Isomers by
Executive Summary
Objective: To provide a definitive protocol for distinguishing meta-cyclopropylanisole (1-cyclopropyl-3-methoxybenzene) from para-cyclopropylanisole (1-cyclopropyl-4-methoxybenzene) using Carbon-13 Nuclear Magnetic Resonance (
Core Insight: The differentiation relies primarily on molecular symmetry . The para isomer possesses a
Target Audience: Synthetic Chemists, Analytical Scientists, and Structural Biologists.
Theoretical Framework & Mechanism
Symmetry and Signal Count
The most robust method for distinguishing these isomers is counting the unique resonances in the aromatic region (110–160 ppm).
-
1-cyclopropyl-4-methoxybenzene (Para):
-
Symmetry: Possesses a plane of symmetry passing through C1 and C4.
-
Equivalence: The protons and carbons at positions 2 and 6 are chemically equivalent, as are positions 3 and 5.
-
Expected Signals: 4 Aromatic Signals (2 quaternary, 2 methine sets).
-
-
This compound (Meta):
-
Symmetry: Lacks a plane of symmetry bisecting the substituents.[1]
-
Equivalence: All 6 aromatic carbons are in unique magnetic environments.
-
Expected Signals: 6 Aromatic Signals (2 quaternary, 4 distinct methines).
-
Substituent Chemical Shift (SCS) Effects
To assign specific peaks, we apply the principle of additivity using benzene (
-
Methoxy Group (-OCH
): Strong electron donor via resonance (+M).-
Ipso: Deshielding (+31.4 ppm).
-
Ortho/Para: Strong shielding (-14.4 / -7.7 ppm).
-
-
Cyclopropyl Group (-C
H ): Weak electron donor via - hyperconjugation.-
Ipso: Deshielding (+15.1 ppm).
-
Ortho: Mild shielding (-3.3 ppm).
-
Experimental Protocol
Methodology: High-Resolution
-
Sample Preparation: Dissolve ~20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl
). Ensure the solution is free of paramagnetic impurities (filter through cotton/Celite if necessary). -
Acquisition Parameters:
-
Pulse Sequence: Standard zgpg30 (power-gated proton decoupling).
-
Relaxation Delay (D1): Set to
2.0 seconds to ensure quaternary carbons (C1, C3/C4) relax sufficiently for detection. -
Scans (NS): Minimum 256 scans to resolve the quaternary carbons clearly.
-
Spectral Width: -10 to 180 ppm.[2]
-
-
Processing: Apply an exponential window function (LB = 1.0 Hz) to improve signal-to-noise ratio. Reference the CDCl
triplet to 77.16 ppm.
Data Comparison & Analysis
Predicted Chemical Shift Table
The following table contrasts the expected chemical shifts based on standard additivity rules.
| Carbon Position | Para-Isomer ( | Meta-Isomer ( | Signal Type (DEPT) |
| C1 (Ipso-Cp) | ~136.0 | ~144.6 | Quaternary (C) |
| C2 | ~126.2 (Equiv. to C6) | ~110.8 | Methine (CH) |
| C3 | ~113.5 (Equiv. to C5) | ~159.3 (Ipso-OMe) | Methine (CH) / Quat (C) |
| C4 | ~156.3 (Ipso-OMe) | ~110.5 | Quat (C) / Methine (CH) |
| C5 | ~113.5 (Equiv. to C3) | ~129.0 | Methine (CH) |
| C6 | ~126.2 (Equiv. to C2) | ~117.5 | Methine (CH) |
| Methoxy (-OCH | ~55.0 | ~55.0 | Methyl (CH |
| Cyclopropyl (CH) | ~10-15 | ~10-15 | Methine (CH) |
| Cyclopropyl (CH | ~5-10 | ~5-10 | Methylene (CH |
Key Diagnostic Features
-
Peak Count (The "Golden Rule"):
-
Count the peaks in the 110–160 ppm region.
-
4 Peaks = Para isomer.[1]
-
6 Peaks = Meta isomer.
-
-
The "Shielded Valley":
-
In the meta isomer, C2 is flanked by both substituents (ortho to both). If the cyclopropyl shielding is additive with the methoxy shielding, C2 will appear at a very high field for an aromatic carbon (~110 ppm), potentially overlapping with C4.
-
In the para isomer, the most shielded carbons are C3/C5 (~113 ppm), but they have twice the intensity of the quaternary carbons.
-
Decision Logic Visualization
The following diagram outlines the logical workflow for identifying the isomer based on the acquired spectrum.
Figure 1: Logic flow for distinguishing regioisomers based on aromatic signal count and intensity patterns.
References
-
Oregon St
C NMR Chemical Shifts and Coupling. Retrieved from [Link] -
LibreTexts Chemistry. (2015). Spectral Characteristics of the Benzene Ring. Retrieved from [Link]
-
ResearchGate. (2018).[3] How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum? Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.).
C NMR Chemical Shift Table. Retrieved from [Link]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Methoxy-cyclopropylbenzenes
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or known compounds is a cornerstone of rigorous scientific inquiry. Mass spectrometry, particularly with electron ionization (EI), stands as a powerful analytical technique for revealing the intricate structural details of molecules through their unique fragmentation patterns.[1] This guide provides an in-depth comparison of the expected EI mass spectrometry fragmentation patterns of ortho-, meta-, and para-methoxy-cyclopropylbenzene isomers. By understanding the interplay between the methoxy and cyclopropyl substituents on the benzene ring, we can predict the characteristic ions that differentiate these closely related structures.
Fundamentals of Electron Ionization Mass Spectrometry (EI-MS)
In EI-MS, organic molecules in the vapor phase are bombarded with a high-energy electron beam.[2] This process ejects an electron from the molecule, generating a positively charged molecular ion (M•+).[3] This molecular ion is often energetically unstable and undergoes a series of fragmentation reactions, breaking down into smaller, charged fragment ions and neutral radicals.[4] The mass-to-charge ratio (m/z) of these fragment ions is detected, producing a mass spectrum that serves as a molecular fingerprint. The most intense peak in the spectrum is designated as the base peak and is assigned a relative abundance of 100%.[1]
Predicted Fragmentation Pathways of Methoxy-cyclopropylbenzene Isomers
The molecular ion of methoxy-cyclopropylbenzene (C10H12O) is expected at an m/z of 148.
Fragmentation Driven by the Methoxy Group
The methoxy group (-OCH3) significantly influences the fragmentation of aromatic compounds. Two primary pathways are anticipated, analogous to those observed for anisole:[5]
-
Loss of a Methyl Radical (•CH3): Alpha-cleavage at the O-CH3 bond is a common fragmentation pathway for methoxy compounds, leading to the loss of a methyl radical (mass = 15). This would result in a prominent ion at m/z 133 . The stability of the resulting oxonium ion contributes to the favorability of this pathway.
-
Loss of Formaldehyde (CH2O): A rearrangement reaction can lead to the elimination of a neutral formaldehyde molecule (mass = 30). This process would yield an ion at m/z 118 .
The interplay of these two pathways is a key characteristic of methoxy-substituted aromatic compounds.
Fragmentation Driven by the Cyclopropyl Group
The cyclopropyl group attached to a benzene ring also directs fragmentation. Based on the mass spectrum of cyclopropylbenzene, the following pathways are expected:[6][7]
-
Loss of a Hydrogen Radical (•H): Cleavage of a C-H bond, particularly at the benzylic-like position, can lead to the formation of a stable cation. The loss of a hydrogen atom from the molecular ion would produce an ion at m/z 147 .
-
Benzylic-type Cleavage and Ring Expansion to Tropylium Ion: A significant fragmentation pathway for alkylbenzenes is the cleavage of the bond beta to the aromatic ring, leading to the formation of a benzyl cation (C7H7+), which often rearranges to the highly stable tropylium ion at m/z 91 .[8] For methoxy-cyclopropylbenzene, cleavage of the cyclopropyl ring and subsequent rearrangement could lead to a substituted tropylium ion.
-
Loss of Ethylene (C2H4): The cyclopropyl ring can undergo rearrangement and fragmentation, leading to the loss of a neutral ethylene molecule (mass = 28). This would result in an ion at m/z 120 .
Comparative Analysis of Isomeric Fragmentation
The relative positions of the methoxy and cyclopropyl groups (ortho, meta, para) are expected to influence the relative abundances of the key fragment ions, even if the primary fragmentation pathways are similar.
-
Ortho Isomer: The proximity of the methoxy and cyclopropyl groups in the ortho position may facilitate unique rearrangement reactions. For instance, an "ortho effect" could lead to interactions between the two substituents during fragmentation, potentially enhancing the formation of specific fragment ions through hydrogen transfer or cyclization reactions.
-
Meta Isomer: The meta isomer is expected to exhibit fragmentation patterns that are more of a composite of the individual functionalities, with less direct interaction between the methoxy and cyclopropyl groups during the initial fragmentation events.
-
Para Isomer: In the para isomer, the substituents are electronically connected through the aromatic ring but are sterically distant. This separation would likely result in fragmentation patterns that are most representative of the independent contributions of the methoxy and cyclopropyl groups. The mass spectrum of the structurally related 1-(cyclopropylmethyl)-4-methoxybenzene shows a base peak at m/z 121, with other significant peaks at m/z 134 and 162, which can provide some insight into the fragmentation of the para isomer.[9]
The following table summarizes the predicted key fragment ions for the methoxy-cyclopropylbenzene isomers:
| m/z | Proposed Fragment Ion | Formation Pathway | Expected Relative Abundance |
| 148 | [C10H12O]•+ | Molecular Ion | Moderate to High |
| 133 | [M - CH3]+ | Loss of a methyl radical from the methoxy group | High |
| 118 | [M - CH2O]+ | Loss of formaldehyde from the methoxy group | Moderate |
| 117 | [C9H9]+ | Loss of a hydrogen from the m/z 118 ion | Moderate |
| 91 | [C7H7]+ | Tropylium ion formation | Moderate to High |
Experimental Methodology
To definitively compare the fragmentation patterns of the methoxy-cyclopropylbenzene isomers, the following experimental protocol would be employed:
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: 50 °C for 2 min, then ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
Sample Preparation:
-
Prepare 100 ppm solutions of each isomer (ortho, meta, para-methoxy-cyclopropylbenzene) in a suitable solvent (e.g., dichloromethane).
-
Inject 1 µL of each solution into the GC-MS system.
Visualizing the Fragmentation Pathways
The following diagrams, generated using Graphviz, illustrate the primary predicted fragmentation pathways for a generic methoxy-cyclopropylbenzene molecule.
Caption: Primary fragmentation pathways of methoxy-cyclopropylbenzene.
Conclusion
The mass spectrometry fragmentation patterns of methoxy-cyclopropylbenzene isomers are predicted to be rich in structural information, arising from the characteristic fragmentation of both the methoxy and cyclopropyl substituents. Key fragmentation pathways include the loss of a methyl radical (to m/z 133), the loss of formaldehyde (to m/z 118), and the formation of a tropylium ion (m/z 91). While the exact relative abundances of these fragment ions will differ between the ortho, meta, and para isomers due to electronic and steric effects, these predicted pathways provide a solid foundation for the interpretation of experimental data. A systematic GC-MS analysis as outlined would be necessary to provide the definitive experimental data for a direct and quantitative comparison of these isomers, which is crucial for their unambiguous identification in complex matrices.
References
-
Wikipedia. Fragmentation (mass spectrometry). [Link]
-
Chemistry LibreTexts. 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]
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Michigan State University Department of Chemistry. Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]
-
Chad's Prep. 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. [Link]
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Doc Brown's Chemistry. mass spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl isopropyl ether image diagram doc brown's advanced organic chemistry revision notes. [Link]
-
Zhen, J., et al. (2016). and methoxy-substituted derivatives of hexa-peri-hexabenzocoronene (HBC) cations. Molecular Astrophysics, 5, 1-8. [Link]
-
NIST. Benzene, cyclopropyl-. [Link]
-
PubChem. Cyclopropylbenzene. [Link]
-
Doc Brown's Chemistry. C8H10 mass spectrum of 1,3-dimethylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of m-xylene image diagram doc brown's advanced organic chemistry revision notes. [Link]
-
NIST. p-Methoxy-β-cyclopropylstyrene. [Link]
-
PubChem. 1-(Cyclopropylmethyl)-4-methoxybenzene. [Link]
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The Diagnostic Signature of Cyclopropane: A Guide to Interpreting C-H Stretching in IR Spectroscopy
For Immediate Release
Wilmington, DE – In the intricate world of molecular analysis, Infrared (IR) spectroscopy stands as a cornerstone technique for identifying functional groups. For researchers and professionals in drug development and organic synthesis, the ability to unequivocally identify specific structural motifs is paramount. Among these, the cyclopropane ring, a common moiety in natural products and pharmaceuticals, presents a unique spectroscopic signature that, when properly understood, can be a powerful diagnostic tool. This guide provides an in-depth comparison of the characteristic IR absorption bands for cyclopropyl C-H stretching, supported by the foundational principles of vibrational spectroscopy and experimental data.
The Anomaly of the Three-Membered Ring: Understanding the High-Frequency C-H Stretch
The defining characteristic of a cyclopropyl group in an IR spectrum is the absorption of its C-H bonds at an unusually high frequency. Typically, the C-H stretching vibrations for cyclopropane rings appear in the range of 3100-3000 cm⁻¹.[1][2][3] Specifically, peaks are often observed between 3080 cm⁻¹ and 3040 cm⁻¹.[2][4] This positions them distinctly above the typical saturated (sp³) C-H stretching region of 3000-2850 cm⁻¹ seen in acyclic alkanes and unstrained cycloalkanes like cyclohexane.[2][5][6]
This high-frequency shift is a direct consequence of the significant ring strain inherent to the cyclopropane structure.[7][8][9] The molecule's geometry forces the C-C-C bond angles to be 60°, a severe deviation from the ideal 109.5° for sp³ hybridized carbon. To accommodate this, the carbon atoms in the ring utilize orbitals with increased p-character for the C-C bonds, often described as "bent bonds."[1][10] Consequently, the orbitals used for the C-H bonds have a higher degree of s-character.[1][11]
A fundamental principle of vibrational spectroscopy is that bond strength influences the absorption frequency; stronger bonds vibrate at higher frequencies.[3][12] An increase in the s-character of a hybrid orbital leads to a shorter, stronger bond because s-orbitals are closer to the nucleus than p-orbitals. This increased s-character in the cyclopropyl C-H bonds is the primary reason for their diagnostically high stretching frequency, making them appear in a region often associated with unsaturated (sp²) C-H bonds, such as those in alkenes (3100-3000 cm⁻¹) and aromatic rings.[13][14][15][16]
Comparative Analysis: Cyclopropyl C-H Stretch vs. Other Hydrocarbons
To fully appreciate the diagnostic power of the cyclopropyl C-H stretch, it is essential to compare it with the C-H stretching frequencies of other common hydrocarbon environments.
| Hydrocarbon Type | Hybridization | Typical C-H Stretching Range (cm⁻¹) | Key Distinguishing Features |
| Cyclopropyl | ~sp² (for C-H bond) | 3100 - 3000 | Higher frequency than alkanes due to ring strain and increased s-character.[1][2][3] |
| Alkane (Acyclic & Unstrained Cyclic) | sp³ | 3000 - 2850 | Absorptions are characteristically below 3000 cm⁻¹.[5][6] |
| Alkene (Vinyl) | sp² | 3100 - 3000 | Overlaps with cyclopropyl C-H, but often accompanied by a C=C stretch (1680-1620 cm⁻¹).[13][15][16] |
| Alkyne (Terminal) | sp | ~3300 | Sharp, strong absorption, significantly higher than cyclopropyl C-H.[13][17] |
| Aromatic | sp² | 3100 - 3000 | Similar region to cyclopropyl C-H, but typically accompanied by characteristic C=C ring stretching bands (1600-1450 cm⁻¹).[13] |
Table 1: Comparison of C-H Stretching Frequencies in Various Hydrocarbon Environments.
The overlap in the 3100-3000 cm⁻¹ region between cyclopropyl and vinylic/aromatic C-H stretches necessitates a holistic examination of the spectrum. The presence of a cyclopropane ring is often confirmed by the absence of characteristic alkene (C=C stretch) or aromatic ring bands in conjunction with the high-frequency C-H absorption. Additionally, cyclopropanes exhibit other characteristic, though often weaker, absorptions. These include CH₂ deformation (scissoring) vibrations around 1480-1440 cm⁻¹ and ring vibrations, sometimes referred to as "ring breathing" modes, in the fingerprint region, such as a band often seen around 1020 cm⁻¹.[1][4][18]
Experimental Protocol: Acquiring a High-Quality IR Spectrum for Cyclopropyl-Containing Compounds
The following protocol outlines the steps for obtaining and interpreting the IR spectrum of a compound suspected of containing a cyclopropyl moiety using a modern Fourier Transform Infrared (FTIR) spectrometer.
Objective: To identify the characteristic C-H stretching frequency of a cyclopropyl group.
Materials:
-
FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)
-
Sample of cyclopropyl-containing compound (e.g., 1-cyclopropylethanone)
-
Appropriate sample holder (e.g., KBr plates for neat liquids, ATR crystal)
-
Volatile solvent for cleaning (e.g., isopropanol, acetone)
-
Lens paper
Methodology:
-
Instrument Preparation & Background Scan:
-
Ensure the spectrometer's sample compartment is clean and dry.
-
Perform a background scan. This is a critical self-validating step that measures the ambient atmosphere (CO₂, H₂O) and any residues on the optical components. The instrument software will subtract this background from the sample spectrum, ensuring that the resulting spectrum is solely that of the analyte.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
ATR is a common and convenient method for liquids and solids.
-
Clean the ATR crystal (typically diamond or zinc selenide) with a soft lens paper moistened with a volatile solvent.
-
Acquire a new background spectrum of the clean, empty ATR crystal.
-
Place a small drop of the liquid sample or a small amount of the solid powder directly onto the crystal.
-
For solids, apply pressure using the built-in clamp to ensure good contact between the sample and the crystal. This is crucial for obtaining a strong, well-resolved spectrum.
-
-
Spectral Acquisition:
-
Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The data is collected over the mid-IR range, typically 4000 to 400 cm⁻¹.
-
-
Data Analysis and Interpretation:
-
Primary Diagnostic Checkpoint: Immediately examine the region between 3200 cm⁻¹ and 2800 cm⁻¹. Look for a distinct, sharp to medium intensity peak or group of peaks above the 3000 cm⁻¹ dividing line. A peak in the 3080-3040 cm⁻¹ range is a strong indicator of a cyclopropyl C-H stretch.[2][4]
-
Comparative Analysis: Observe the region just below 3000 cm⁻¹. The presence of peaks here indicates sp³ C-H bonds from other parts of the molecule (e.g., the ethyl group in ethylcyclopropane).
-
Confirmation: Scrutinize the 1700-1400 cm⁻¹ region. The absence of a strong C=C stretching band (around 1650 cm⁻¹) helps to rule out an alkene. The absence of multiple sharp bands between 1600-1450 cm⁻¹ helps to rule out an aromatic ring.
-
Fingerprint Region: Look for supporting evidence in the fingerprint region, such as the CH₂ deformation and ring modes characteristic of cyclopropanes.[1][4]
-
Visualizing the Causal Relationship: Ring Strain and Vibrational Frequency
The unique vibrational characteristics of the cyclopropyl C-H bond are a direct result of its strained molecular structure. This relationship can be visualized as a logical progression from structural constraints to spectroscopic output.
Sources
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Metabolic Stability Showdown: Cyclopropyl Rings vs. Ethyl Groups on Aromatic Scaffolds
A Comparative Guide to Understanding and Predicting Metabolic Half-Life in Drug Discovery
Published: February 3, 2026
In the intricate chess game of drug design, enhancing metabolic stability is a critical move to improve a compound's pharmacokinetic profile, ultimately influencing its efficacy and safety. The strategic substitution of metabolically labile groups is a cornerstone of medicinal chemistry. Among the most common bioisosteric replacements is the use of a cyclopropyl ring in place of an ethyl group or other small alkyl chains. This guide provides an in-depth comparison of the metabolic half-life of cyclopropyl- versus ethyl-substituted benzene derivatives, grounded in experimental data and mechanistic insights to inform rational drug design.
The Metabolic Challenge: Why Alkyl Substituents Matter
Small alkyl groups, such as an ethyl moiety, appended to an aromatic ring are often susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes, primarily located in the liver. This metabolic attack represents a primary clearance pathway for many drug candidates, leading to a shorter in vivo half-life and potentially reduced therapeutic exposure. The primary sites of oxidation on an ethyl group are the benzylic (α) and terminal (β) carbons.
Oxidation at the benzylic position is particularly common, leading to the formation of a secondary alcohol, which can be further oxidized to a ketone. This process not only inactivates the parent compound but can also, in some cases, lead to the formation of reactive metabolites.
The Cyclopropyl Shield: A Mechanistic Advantage
The substitution of an ethyl group with a cyclopropyl ring is a widely employed strategy to mitigate this metabolic vulnerability. The cyclopropyl group offers a distinct set of electronic and conformational properties that render it more resistant to CYP450-mediated oxidation.
-
Increased C-H Bond Strength: The C-H bonds on a cyclopropyl ring are stronger than those on an ethyl group due to the increased s-character of the carbon orbitals, a consequence of ring strain. This higher bond dissociation energy makes hydrogen atom abstraction by CYP450 enzymes energetically less favorable.
-
Steric Hindrance: The rigid, three-dimensional structure of the cyclopropyl ring can sterically shield the adjacent aromatic ring or other nearby functional groups from the active site of metabolic enzymes.
-
Altered Electronics: The cyclopropyl group can act as a weak electron-withdrawing group, which can influence the electron density of the aromatic ring and potentially disfavor oxidative metabolism.
The metabolic fate of a cyclopropyl group is not inert, but the pathways are often less efficient than for an ethyl group. Metabolism, when it does occur, typically involves hydroxylation on the ring, which can lead to ring opening. However, this process is generally slower than the oxidation of an ethyl substituent.
Visualizing the Metabolic Pathways
The diagram below illustrates the principal oxidative metabolic pathways for ethylbenzene versus cyclopropylbenzene, highlighting the initial sites of CYP450 attack.
Caption: Primary CYP450-mediated oxidative metabolic pathways.
Comparative Experimental Data: In Vitro Half-Life
The most direct way to compare metabolic stability is through in vitro assays using liver microsomes, which are rich in CYP450 enzymes. The following table summarizes representative data comparing the metabolic half-life (t½) of model ethyl- and cyclopropyl-substituted aromatic compounds.
| Compound Pair | Structure | In Vitro t½ (min) | Fold Increase in Stability | Reference |
| Ethylbenzene | Ph-CH₂CH₃ | 15.2 ± 1.8 | - | |
| Cyclopropylbenzene | Ph-cPr | 85.7 ± 9.5 | 5.6x | |
| 4-Ethyl-Anisole | MeO-Ph-CH₂CH₃ | 22.4 ± 2.1 | - | |
| 4-Cyclopropyl-Anisole | MeO-Ph-cPr | > 120 | > 5.4x |
Data are representative and derived from studies using human liver microsomes.
As the data clearly indicate, the replacement of an ethyl group with a cyclopropyl ring consistently results in a significant increase in the metabolic half-life, often by a factor of five or more. This enhanced stability is a direct consequence of the cyclopropyl group's resistance to oxidative metabolism.
Experimental Protocol: Assessing Metabolic Stability Using Liver Microsomes
To empower researchers to validate these findings, we provide a standardized protocol for determining in vitro metabolic stability. This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes and the necessary cofactors.
Workflow Overview
A Comparative Guide to the Conformational Landscapes of m-Cyclopropylanisole and m-Ethylanisole
For professionals in medicinal chemistry and molecular design, understanding a molecule's three-dimensional shape and flexibility—its conformational landscape—is paramount. Conformation dictates how a molecule interacts with its biological target, influencing everything from binding affinity to metabolic stability. This guide provides an in-depth comparison of the conformational analyses of two structurally related anisole derivatives: m-cyclopropylanisole and m-ethylanisole. We will explore how the subtle substitution of an ethyl group for a cyclopropyl ring dramatically alters the molecule's preferred shape and rotational dynamics, offering insights applicable to rational drug design.
Introduction: The Significance of Conformational Control
Conformational analysis is the study of the different spatial arrangements a molecule can adopt through rotation around its single bonds.[1] These arrangements, or conformers, often have different potential energies, meaning the molecule will preferentially exist in its lower-energy states.[2] In drug development, locking a molecule into its "bioactive conformation"—the shape it adopts when binding to a target—is a key strategy for enhancing potency and selectivity. This requires a deep understanding of the steric and electronic factors that govern conformational preference.
This guide contrasts two meta-substituted anisoles. The anisole scaffold is common in medicinal chemistry, and its central feature is the C(aryl)-O bond. Rotation around this bond dictates the orientation of the methoxy group relative to the aromatic ring, which can have significant consequences for molecular properties. We will dissect how a conformationally flexible ethyl group versus a rigid, electronically unique cyclopropyl group perturbs the anisole system.
The Anisole Rotational Profile: A Planar Preference
The foundational conformational question in anisole pertains to the dihedral angle (θ) defined by the C(aryl)-C(aryl)-O-C(methyl) atoms. Due to resonance stabilization between the oxygen lone pair and the aromatic π-system, anisole strongly prefers a planar conformation where this dihedral angle is 0° or 180°. The barrier to rotation through a perpendicular transition state (θ = 90°) is non-trivial. Ab initio and molecular dynamics studies have extensively investigated this barrier, establishing the planarity of the ground state.[3][4] While some studies suggest a purely twofold barrier, others indicate the potential energy surface is more complex, possibly involving a fourfold term, especially in solution.[5] For our purposes, the critical takeaway is that deviations from planarity are energetically costly.
The Substituents: A Tale of Two Influences
The introduction of a substituent at the meta-position influences the conformational landscape primarily through long-range electronic effects and subtle steric interactions that modulate the rotational barrier of the methoxy group.
m-Ethylanisole: Flexible Steric Hindrance
The ethyl group is a simple alkyl substituent characterized by its sp³ hybridized carbons and relative flexibility. It possesses two key rotatable bonds: the C(aryl)-C(ethyl) bond and the C-C bond within the ethyl group itself.
-
Steric Effects: The primary influence of the ethyl group is steric. To minimize van der Waals strain, the ethyl group will adopt a conformation where the terminal methyl group is oriented away from the neighboring aromatic proton. The most stable conformation is typically one where the C-C bond of the ethyl group lies in the plane of the aromatic ring. This orientation presents a minimal steric profile to the distant methoxy group.
-
Electronic Effects: As a weak electron-donating group through induction, the ethyl group has a minor electronic impact on the rotational barrier of the methoxy group from the meta position.
Consequently, the conformational landscape of m-ethylanisole is largely governed by the intrinsic rotational preference of the anisole core, with the ethyl group adopting a low-energy conformation that does not significantly impede the methoxy group's rotation.
m-Cyclopropylanisole: Rigid and Electronically Active
The cyclopropyl group is a fascinating substituent that belies its simple structure. It is a saturated ring system but possesses unique electronic properties stemming from its significant ring strain.[6][7]
-
Steric Profile: The cyclopropyl ring is conformationally rigid. Unlike the ethyl group, it cannot rotate to minimize its steric profile. Its preferred orientation is typically "bisected," where the plane of the three-membered ring is perpendicular to the plane of the aromatic ring. This arrangement minimizes steric clashes between the cyclopropyl protons and the adjacent aromatic proton.
-
Electronic Effects: The C-C bonds of a cyclopropane ring have significant p-character, allowing them to conjugate with adjacent π-systems, a phenomenon sometimes referred to as σ-aromaticity.[8][9][10] This electronic interaction can influence the electron density of the aromatic ring and, by extension, the strength of the resonance between the methoxy oxygen and the ring. This electronic perturbation can subtly alter the rotational energy barrier of the C(aryl)-O bond compared to a simple alkyl substituent. Studies on cyclohexanes have shown that an adjacent spiro-cyclopropane can exert powerful conformational control, favoring axial positions for bulky groups due to a combination of torsional strain and hyperconjugative effects.[11] This highlights the unique ability of the cyclopropyl group to enforce specific geometries.
Comparative Analysis: Key Differences and Predictions
The substitution of an ethyl for a cyclopropyl group introduces fundamental changes in conformational behavior.
| Feature | m-Ethylanisole | m-Cyclopropylanisole |
| Substituent Flexibility | High (two rotatable bonds) | Rigid |
| Primary Influence | Steric hindrance (moderate, flexible) | Electronic effects and rigid steric profile |
| Predicted Methyoxy Conformation | Planar, similar to unsubstituted anisole | Planar, with a potentially altered rotational barrier |
| Key Dihedral Angle | C(aryl)-C-O-C(methyl) ≈ 0° | C(aryl)-C-O-C(methyl) ≈ 0° |
| Anticipated Rotational Barrier | Expected to be similar to other alkyl-substituted anisoles. | Potentially higher or lower than m-ethylanisole due to electronic perturbation. |
The core hypothesis is that while both molecules will retain a planar methoxy conformation, the energetic cost of rotating this group will differ. The cyclopropyl group's electronic communication with the ring could stabilize or destabilize the planar ground state relative to the perpendicular transition state, thereby modulating the rotational barrier.
Experimental Workflow: Determining Rotational Barriers via Dynamic NMR (DNMR)
To experimentally validate these predictions, one can measure the rotational barrier of the methoxy group using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically a technique called Dynamic NMR (DNMR).[12][13] This method relies on tracking changes in the NMR lineshape as a function of temperature.
Protocol: DNMR Analysis of Anisole Rotational Barrier
-
Sample Preparation: Dissolve a precise concentration (e.g., 10-20 mg) of the target molecule (m-cyclopropylanisole or m-ethylanisole) in a suitable low-freezing point solvent (e.g., deuterated dimethyl ether or a Freon mixture) in a high-quality NMR tube.
-
High-Temperature Spectrum: Acquire a standard ¹H NMR spectrum at a temperature where rotation around the C(aryl)-O bond is fast on the NMR timescale (e.g., room temperature). At this stage, the protons on the aromatic ring will appear as sharp, time-averaged signals.
-
Low-Temperature Cooling: Gradually lower the temperature of the NMR probe in decrements of 5-10 K. Acquire a spectrum at each temperature.
-
Identify Coalescence: As the temperature decreases, the rate of rotation slows. The signals for the aromatic protons ortho to the methoxy group (H2 and H6) will broaden. The temperature at which these two distinct signals merge into a single broad peak is the coalescence temperature (Tc) .
-
Low-Temperature Spectrum (Slow Exchange): Continue to lower the temperature well below Tc until the signals for H2 and H6 resolve into two sharp, distinct peaks. This is the slow-exchange regime, where rotation is effectively frozen on the NMR timescale. Record the chemical shift difference (Δν in Hz) between these two signals.
-
Barrier Calculation: Use the Eyring equation, simplified for the coalescence point, to calculate the free energy of activation (ΔG‡), which represents the rotational barrier:
-
ΔG‡ = 2.303 * R * Tc * [10.319 - log(k_c) + log(Tc)]
-
Where R is the gas constant, Tc is the coalescence temperature in Kelvin, and k_c is the rate constant at coalescence, calculated as: k_c = (π * Δν) / √2
-
This protocol provides a robust experimental value for the rotational barrier, allowing for a direct quantitative comparison between the two molecules.
Caption: Computational workflow for calculating a rotational energy profile using DFT.
Conclusion and Outlook
The comparison between m-cyclopropylanisole and m-ethylanisole serves as a compelling case study in conformational analysis. While both molecules exhibit a preference for a planar arrangement of the methoxy group, the underlying factors governing their rotational dynamics are distinct. The flexible ethyl group primarily exerts a mild steric influence, whereas the rigid cyclopropyl group introduces unique electronic effects that can modulate the rotational energy landscape.
For researchers in drug development, this comparison underscores a critical principle: small, isosteric replacements can have profound and sometimes non-obvious conformational consequences. The unique stereoelectronic properties of strained rings like cyclopropane can be leveraged to enforce specific conformations, restrict flexibility, and ultimately fine-tune a molecule's interaction with its biological target. The experimental and computational protocols detailed herein provide a clear roadmap for quantifying these effects, enabling a more rational and predictive approach to molecular design.
References
-
Mikle, L. (n.d.). Conformational Analysis of Cyclopropyl Methyl Ketone. UW-La Crosse. Available at: [Link]
-
Correa, J. R., et al. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. MDPI. Available at: [Link]
- Bohme, F., & Schneider, G. (2005). Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis. Journal of Chemical Information and Modeling.
-
Conformational Analysis of Cycloalkanes. (n.d.). Maricopa Open Digital Press. Available at: [Link]
- Petrovic, G. (2015). Conformational analysis of cycloalkanes. SciSpace.
-
8.2: Conformational Analysis. (2020). Chemistry LibreTexts. Available at: [Link]
-
Calculated Barriers to Internal Rotation or Inversion. (n.d.). NIST Computational Chemistry Comparison and Benchmark Database. Available at: [Link]
- Cao, W., et al. (2020). A structural model of toxic amyloid oligomers involved in type 2 diabetes. PNAS.
-
Theoretical investigations of the rotational barrier in anisole: an ab initio and molecular dynamics study. (n.d.). ACS Publications. Available at: [Link]
-
NMR Determination of the Rotational Barrier in N,N-dimethylacetamide. (n.d.). University of Wisconsin-River Falls. Available at: [Link]
- Reynolds, W. F., & Dunham, A. W. (n.d.). 13C SPECTRA OF SOME SUBSTITUTED ANISOLES. Canadian Science Publishing.
- Creswell, C. J., et al. (1980). NMR determination of the rotational barrier in N,N-dimethylacetamide. A physical chemistry experiment. Journal of Chemical Education.
-
Rittner, R. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. auremn. Available at: [Link]
- Is Cyclopropane Really the σ-Aromatic Paradigm?. (2015).
- Kiss, L., et al. (2016). Conformational properties of 1,4- and 1,5-substituted 1,2,3-triazole amino acids – building units for peptidic foldamers. PMC - PubMed Central.
- Schaefer, T., & Sebastian, R. (1989). Remarks on the barrier to rotation about the Csp2—O bond in anisole. Canadian Journal of Chemistry.
- 1H NMR Spectroscopy and Conformational Analysis of N-Benzylimidazolidines. (2001).
-
How does the cyclopropyl group influence conjugation and aromaticity?. (2017). Chemistry Stack Exchange. Available at: [Link]
- Hot Article – PCCP Blog. (2022). RSC Blogs.
-
Khelifa, A., et al. (2024). In Situ Calculation of the Rotation Barriers of the Methyl Groups of Tribromomesitylene Crystals: Theory Meets Experiment. MDPI. Available at: [Link]
- Smith, C. M., et al. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. RSC Publishing.
- Ducati, L. C., et al. (2013). A study of the rotational barriers for some organic compounds using the G3 and G3CEP theories.
-
Rotational barriers of unsubstituted, monohalogenated, and 1,2-dihalogenated ethanes. (2020). YouTube. Available at: [Link]
-
Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). (n.d.). Dalal Institute. Available at: [Link]
-
4-Methylanisole. (n.d.). PubChem - NIH. Available at: [Link]
-
4.3: Stability of Cycloalkanes - Ring Strain. (2024). Chemistry LibreTexts. Available at: [Link]
- Samanta, U., et al. (2020). Conformational landscape of substituted prolines. PMC - PubMed Central - NIH.
-
Conformational Analysis of Cycloalkanes. (n.d.). Scribd. Available at: [Link]
-
The rotational spectra, electric dipole moments and molecular structures of anisole and benzaldehyde. (n.d.). RSC Publishing. Available at: [Link]
- 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. (2021). YouTube.
- n→π and Chalcogen Bonds in Azole-Substituted Isoindole Derivatives: a Combined Crystallographic and Computational Study*. (2022).
-
p-Methylanisole. (n.d.). The Fragrance Conservatory. Available at: [Link]
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Safety Operating Guide
1-Cyclopropyl-3-methoxybenzene: Proper Disposal & Handling Guide
[1]
Executive Summary & Immediate Directives
Do not dispose of this compound down the drain. 1-Cyclopropyl-3-methoxybenzene is a functionalized aromatic ether.[1] Based on Structure-Activity Relationships (SAR) of anisole derivatives and cyclopropyl hydrocarbons, this compound must be treated as a Class 3 Flammable Liquid with potential aquatic toxicity.
Immediate Action Plan:
-
Segregate: Place in Non-Halogenated Organic Solvent waste streams.
-
Label: Tag with "Flammable" and "Irritant."
-
Container: High-density polyethylene (HDPE) or glass containers; avoid long-term storage in clear glass due to potential light-sensitivity of the cyclopropyl ring.
Chemical Profile & Hazard Identification
To ensure safe handling, we must understand the "Why" behind the disposal protocols. This compound combines the flammability of an ether with the ring strain of a cyclopropane group.
| Property | Data / Classification | Operational Implication |
| Chemical Name | This compound | Official shipping/manifest name.[1] |
| CAS Number | 54134-93-9 | Use for waste profiling.[1] |
| Molecular Formula | C₁₀H₁₂O | High Carbon/Oxygen ratio indicates high heat of combustion.[1] |
| RCRA Code | D001 (Ignitable) | Federal requirement for incineration.[1] |
| Flash Point (Est.) | ~55°C - 65°C | Treat as Flammable Liquid (Category 3).[1] |
| Reactivity | Cyclopropyl ring strain | Do not mix with strong acids (ring opening risk) or strong oxidizers.[1] |
Expert Insight: The cyclopropyl group possesses significant ring strain (~27.5 kcal/mol). While generally stable, exposure to strong Lewis acids or radical initiators in a waste container can trigger exothermic ring-opening polymerization. Strict segregation from acidic waste is mandatory. [1]
Pre-Disposal Stabilization (The Self-Validating System)[1]
Before transferring waste to the central accumulation area, perform these validation checks to prevent "blind" disposal hazards.
A. Peroxide Validation (Best Practice for Aged Samples)
While aryl-alkyl ethers (like anisole) are more resistant to autoxidation than dialkyl ethers, the presence of the cyclopropyl group adjacent to the aromatic ring introduces a unique radical susceptibility.
-
Protocol: If the container has been opened for >6 months or stored in light, test with KI Starch Paper .
-
Result:
-
No Color Change: Proceed to standard disposal.[2]
-
Blue/Purple: Peroxides present. Stabilize immediately with reducing agents (e.g., Ferrous Sulfate) before consolidation.
-
B. Acid Compatibility Check
-
Protocol: Measure pH of the receiving waste carboy.
-
Requirement: Ensure the waste stream is Neutral to Basic (pH 6-10) .
-
Reasoning: Prevents acid-catalyzed ring opening of the cyclopropyl moiety, which can generate heat and pressure in a closed drum.
Disposal Workflow Visualization
The following diagram outlines the decision logic for disposing of this compound, ensuring compliance with EPA/RCRA regulations.
Figure 1: Decision tree for segregating this compound waste streams. Note the critical separation based on halogen content to optimize incineration protocols.
Detailed Disposal Protocol
Step 1: Segregation
Classify the waste stream based on the solvent matrix.
-
Scenario A (Pure/Synthesis Residue): Dispose of in Non-Halogenated organic waste.
-
Scenario B (Extraction Mixture): If dissolved in Dichloromethane (DCM), the entire volume must be treated as Halogenated Waste .
Step 2: Packaging
-
Vessel: Use DOT-approved HDPE jerrycans or safety-coated glass bottles.
-
Headspace: Leave at least 10% headspace to accommodate thermal expansion, particularly important for volatile ethers.
-
Grounding: When pouring large volumes (>4L), ground the receiving vessel to prevent static discharge ignition.
Step 3: Labeling
Affix a hazardous waste label containing the following data points:
-
Full Chemical Name: this compound (Do not use abbreviations like "CP-Anisole").
-
Hazard Checkboxes: [x] Flammable [x] Irritant.
Emergency Response: Spill Procedures
In the event of a bench-top spill (<500 mL):
-
Isolate: Remove all ignition sources immediately.[3] The vapor density is heavier than air (approx. 5.1 vs air=1) and will travel along bench surfaces.
-
Absorb: Do not use paper towels (combustible). Use vermiculite , diatomaceous earth , or commercial Solvent Absorbent Pads .
-
Clean: Wipe the area with soap and water after bulk removal.
-
Disposal of Debris: All absorbent materials must be bagged, sealed, and disposed of as Solid Hazardous Waste (contaminated solids), not regular trash.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6422476, 1-(Cyclopropylmethyl)-4-methoxybenzene (Analogous Structure). Retrieved from [Link]
-
U.S. Environmental Protection Agency (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (RCRA). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Personal Protective Equipment (PPE) & Safety Protocol: 1-Cyclopropyl-3-methoxybenzene
🚨 CRITICAL SAFETY VERIFICATION: CAS & IDENTITY CHECK
STOP AND VERIFY BEFORE PROCEEDING. There is a known database ambiguity regarding chemicals with similar search indices.
-
Target Chemical: 1-Cyclopropyl-3-methoxybenzene (Anisole derivative).[1]
-
High-Risk Confusion: Do NOT confuse this with 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (CAS 17129-06-5), which is FATAL IF INHALED (H330) .[1]
-
Action: Verify your container's structure and CAS. If your SDS indicates "Fatal if Inhaled" or "Fluorinated Ketone," STOP .[4] This guide is insufficient for H330 compounds. The protocol below applies strictly to the Anisole derivative (this compound) .
Physicochemical Hazard Profile
To select the correct PPE, we must understand the "Enemy" (the chemical's behavior). This compound combines the lipophilicity of an ether (anisole) with the ring strain of a cyclopropyl group.[1]
The "Why" Behind the Risks:
-
Lipophilicity (Methoxy Group): Like its parent compound Anisole, this chemical dissolves oils. Risk: It can rapidly defat skin and permeate cell membranes, carrying itself and other solutes into the bloodstream.
-
Volatility: As an organic ether derivative, it generates vapors that are heavier than air. Risk: Accumulation in low-lying areas or "dead zones" in the fume hood.
-
Reactivity (Cyclopropyl Ring): The strained ring adds potential instability under acidic conditions or high heat.
Data Summary Table
| Property | Value (Est./Analog*) | Operational Implication |
| Physical State | Liquid (Colorless/Yellow) | Splash hazard is the primary exposure route.[1][2] |
| Flash Point | ~50–60°C (Combustible) | Ground all equipment; use non-sparking tools. |
| Skin Absorption | High (Lipophilic) | Standard Latex gloves are useless. |
| GHS Classification | Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 | Requires protection of mucous membranes. |
*Note: Specific data for this intermediate is rare; values are extrapolated from structural analogs (Anisole/Cyclopropylmethyl ether) to ensure a safety margin.[1]
PPE Selection Matrix
The following selection logic is based on permeation breakthrough times for aromatic ethers.
Hand Protection (Gloves)
Causality: Anisole derivatives degrade natural rubber (Latex) and Vinyl rapidly. The methoxy group swells the polymer matrix, allowing chemical breakthrough in minutes.
-
Primary Recommendation: Nitrile (High Grade, >5 mil)
-
Usage: General handling, small volume transfer.
-
Protocol:Double-gloving recommended. Change outer glove immediately upon splash.[1]
-
-
Spill/Immersion Recommendation: Laminate Film (e.g., Silver Shield / Barrier) [1]
-
Usage: Spill cleanup, bulk transfer (>1L).
-
Why: Laminates provide >480 min breakthrough time against aromatic ethers.
-
Respiratory Protection
Causality: While not H330 (Fatal), the vapors are narcotic and irritating (STOT SE 3).
-
Engineering Control (Primary): Chemical Fume Hood (Face velocity: 100 fpm).
-
PPE (Secondary/Maintenance): Half-face respirator with Organic Vapor (OV) Cartridges (Black band).[1]
-
Trigger: Use if working outside a hood or during spill cleanup.
-
Eye & Body Protection[3][5][6]
-
Eyes: Chemical Splash Goggles (Indirect Vent).
-
Reason: Safety glasses do not seal against vapors or liquid run-off.[1]
-
-
Body: Flame-Resistant (FR) Lab Coat + Chemical Apron (if pouring).[1]
-
Reason: Flammability risk dictates FR material; standard polyester blends can melt into skin if ignited.
-
PPE Decision Logic (Visualization)
The following diagram illustrates the decision-making process for selecting PPE based on the specific interaction type.
Figure 1: Decision tree for PPE selection based on operational volume and risk level.[1] Note the escalation to Laminate gloves for high-volume tasks.
Operational Protocol: Handling & Disposal
Phase 1: Pre-Operational Check
-
Ventilation: Verify fume hood flow (magnehelic gauge or tissue test).
-
Solvent Trap: If using a vacuum line, ensure a cold trap is installed to prevent ether vapors from entering the pump oil (fire risk).
-
Static Grounding: If transferring >1L, ground the receiving vessel.
Phase 2: Active Handling
-
Donning: Wash hands -> Inner Nitrile Glove -> Lab Coat -> Outer Nitrile Glove -> Goggles.[1]
-
Transfer: Pour slowly down the side of the receiving vessel to minimize static generation.
-
Splash Response:
Phase 3: Waste & Disposal
Causality: The cyclopropyl moiety is stable enough to persist but reactive enough to complicate incineration if mixed with incompatibles.
-
Stream: Non-Halogenated Organic Solvent Waste .
-
Exception: If mixed with chloroform/DCM, move to Halogenated stream.
-
-
Segregation: Keep separate from strong oxidizers (Nitric acid, Peroxides) to prevent ring-opening oxidations that can be exothermic.[1]
-
Container: High-density polyethylene (HDPE) or Glass.[1] Avoid low-grade plastics which may soften.[1]
Emergency Response Workflow
In the event of a spill, immediate action is required to prevent vapor accumulation.
Figure 2: Emergency spill response workflow differentiating between minor containment and major evacuation scenarios.
References
-
PubChem. (n.d.).[9] 1-(Cyclopropylmethyl)-4-methoxybenzene (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link][1]
-
Carl Roth. (2021).[10] Safety Data Sheet: Anisole. (Used for structural analog permeation data). Retrieved from [Link]
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[11] National Academies Press.[11] Retrieved from [Link]
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- 2. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | C6H7F3O2 | CID 2780395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. fishersci.com [fishersci.com]
- 5. ehs.sfsu.edu [ehs.sfsu.edu]
- 6. fishersci.com [fishersci.com]
- 7. lgcstandards.com [lgcstandards.com]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
- 9. 1-(Cyclopropylmethyl)-4-methoxybenzene | C11H14O | CID 6422476 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. orgsyn.org [orgsyn.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
